molecular formula C7H10BNO2 B145822 (2,6-Dimethylpyridin-4-yl)boronic acid CAS No. 846548-44-5

(2,6-Dimethylpyridin-4-yl)boronic acid

Cat. No.: B145822
CAS No.: 846548-44-5
M. Wt: 150.97 g/mol
InChI Key: ALGDKINLACWIRM-UHFFFAOYSA-N
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Description

(2,6-Dimethylpyridin-4-yl)boronic acid (CAS 846548-44-5) is a valuable aryl boronic acid ester serving as a key building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . This reaction is widely employed in the pharmaceutical industry to create complex molecules for drug development, making this compound a critical intermediate in the production of various bioactive compounds and Active Pharmaceutical Ingredients (APIs) . Boronic acids, in general, are considered stable, versatile, and low-toxicity reagents, and their unique electronic properties allow them to act as Lewis acids, facilitating reversible covalent interactions with biological targets . Beyond pharmaceuticals, this compound is utilized in material science for synthesizing organic electronic materials, including polymers and small molecules used in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound should be stored in a cool, dry place at 2-8°C, preferably under an inert atmosphere . This product is intended for research and development applications only. It is not intended for medicinal, household, or other personal uses.

Properties

IUPAC Name

(2,6-dimethylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)4-6(2)9-5/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGDKINLACWIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634890
Record name (2,6-Dimethylpyridin-4-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846548-44-5
Record name (2,6-Dimethylpyridin-4-yl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Dimethylpyridin-4-yl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-yl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,6-Dimethylpyridin-4-yl)boronic acid is a versatile heterocyclic organoboron compound that serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique structural features, combining a pyridine core with a reactive boronic acid moiety, make it a valuable reagent in cross-coupling reactions and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery, with a focus on its role in the development of kinase inhibitors.

Core Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₀BNO₂[3]
Molecular Weight 150.97 g/mol [3]
CAS Number 846548-44-5[3]
Appearance White to off-white solid[1]
Boiling Point (Predicted) 316.9 ± 52.0 °C[4]
Density (Predicted) 1.14 ± 0.1 g/cm³[4]
pKa (Predicted) 7.72 ± 0.11[4]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While specific spectra are often proprietary to commercial suppliers, the expected spectroscopic signatures can be inferred from the structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing nature of the boronic acid group and the electron-donating methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyridine ring and the methyl groups. The carbon atom attached to the boron atom may exhibit a broad signal or be unobserved due to quadrupolar relaxation.[5]

  • ¹¹B NMR: The boron NMR spectrum provides direct information about the boron center.

  • Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular weight of the compound.[6] Electrospray ionization (ESI) is a suitable method for the analysis of boronic acids.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid group, B-O stretching, and vibrations associated with the pyridine ring.

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction starting from 4-bromo-2,6-dimethylpyridine, followed by borylation with an appropriate borate ester.[1]

Experimental Protocol: Synthesis from 4-Bromo-2,6-dimethylpyridine

This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids.[1]

Materials:

  • 4-Bromo-2,6-dimethylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-dimethylpyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.2 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding 1 N HCl at 0 °C and stir for 30 minutes.

  • Adjust the pH of the solution to approximately 9 with 1 N NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start1 4-Bromo-2,6-dimethylpyridine dissolve Dissolve 4-bromo-2,6-dimethylpyridine in THF start1->dissolve start2 Anhydrous THF start2->dissolve start3 n-Butyllithium lithiation Lithium-Halogen Exchange with n-BuLi start3->lithiation start4 Triisopropyl borate borylation Borylation with Triisopropyl borate start4->borylation cool Cool to -78 °C dissolve->cool cool->lithiation lithiation->borylation warm Warm to Room Temperature borylation->warm quench Quench with 1 N HCl warm->quench basify Adjust pH to ~9 with 1 N NaOH quench->basify extract Extract with Ethyl Acetate basify->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with a halide or triflate.[8] this compound serves as the organoboron partner in these reactions, allowing for the introduction of the 2,6-dimethylpyridine moiety into a wide range of molecular scaffolds. This is particularly relevant in the synthesis of 4-arylpyridines, which are key substructures in many active pharmaceutical ingredients (APIs).[9][10]

General Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[11]

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert atmosphere setup

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L₂ OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)-Ar' L₂ Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar' (Coupled Product) RedElim->Product ArBOH2 Ar'B(OH)₂ Base Base ArBOH2->Base Boronate [Ar'B(OH)₃]⁻ Base->Boronate Boronate->Transmetal RX R-X (Aryl Halide) RX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Kinase Inhibitor Synthesis

Pyridine-containing compounds are prevalent in the field of kinase inhibitor drug discovery, as the pyridine nitrogen can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[2] Boronic acids, including this compound, are instrumental in the synthesis of these inhibitors. The p38 MAP kinase, a key enzyme in inflammatory signaling pathways, is a significant target for the development of anti-inflammatory drugs.[12][13] The synthesis of p38 MAP kinase inhibitors often involves the use of pyridinyl boronic acids to construct the core scaffolds of these therapeutic agents.[14] While direct studies involving this compound in the synthesis of p38 inhibitors were not identified, its structural similarity to other pyridinyl boronic acids used for this purpose suggests its potential utility in this area.

p38 MAP Kinase Signaling Pathway Overview:

G Stress Cellular Stress / Pro-inflammatory Cytokines MKK MAP2K (MKK3/6) Stress->MKK Activation p38 p38 MAP Kinase MKK->p38 Phosphorylation & Activation Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylation Response Inflammatory Response (e.g., Cytokine Production) Substrates->Response Inhibitor This compound based Inhibitor Inhibitor->p38 Inhibition

Caption: Simplified p38 MAP kinase signaling pathway and the potential point of intervention.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis and drug discovery. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. For researchers and drug development professionals, this compound represents a key building block for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. Further research into its specific biological activities and applications is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-yl)boronic acid: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2,6-Dimethylpyridin-4-yl)boronic acid, a valuable reagent in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and key applications.

Molecular Structure and Properties

This compound is an organoboron compound featuring a pyridine ring substituted with two methyl groups and a boronic acid functional group. This unique structure imparts specific chemical reactivity, making it a versatile building block in synthetic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference
CAS Number 846548-44-5[1][2]
Molecular Formula C₇H₁₀BNO₂[1][2]
Molecular Weight 150.97 g/mol [1][2]
Appearance White to off-white solid[3]
Boiling Point (Predicted) 316.9 ± 52.0 °C[1]
Density (Predicted) 1.14 ± 0.1 g/cm³[1]
pKa (Predicted) 7.72 ± 0.11[1]
Storage Temperature Freezer, under -20°C, inert atmosphere[3]
Spectroscopic Data

Table 2: Expected Spectroscopic Data Ranges

SpectrumExpected Chemical Shifts / Signals
¹H NMR Signals corresponding to aromatic protons on the pyridine ring and methyl group protons.
¹³C NMR Signals for the aromatic carbons of the pyridine ring and the methyl group carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.

Note: Experimental data can be requested from various chemical suppliers.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-bromo-2,6-dimethylpyridine with an organolithium reagent followed by quenching with a trialkyl borate.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound:

Materials:

  • 4-bromo-2,6-dimethylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-dimethylpyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

  • After the addition is complete, add triisopropyl borate dropwise to the mixture.

  • Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.

  • Quench the reaction by adding 1 N HCl.

  • Adjust the pH of the aqueous layer to approximately 9 with 1 N NaOH.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.[3]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-bromo-2,6-dimethylpyridine 4-bromo-2,6-dimethylpyridine Lithiation Lithiation 4-bromo-2,6-dimethylpyridine->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation Triisopropyl borate Triisopropyl borate Borylation Borylation Triisopropyl borate->Borylation Lithiation->Borylation Acid Quench Acid Quench Borylation->Acid Quench Extraction Extraction Acid Quench->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a key intermediate in the synthesis of various organic molecules, particularly in the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. This compound serves as an excellent coupling partner in these reactions.

The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound:

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, with water)

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically by adding water and extracting with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Coupling_Workflow cluster_reactants Reactants Boronic Acid This compound Reaction_Mixture Reaction Mixture in Solvent Boronic Acid->Reaction_Mixture Aryl Halide Aryl Halide Aryl Halide->Reaction_Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Heating Heating under Inert Atmosphere Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Biaryl Product Purification->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Synthesis of Antibacterial Agents

This compound is a precursor for the synthesis of isothiazolopyridones, a class of compounds that have demonstrated significant antibacterial activity.[3]

Isothiazolopyridone derivatives exhibit their antibacterial effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting these topoisomerases, the compounds disrupt critical cellular processes, leading to bacterial cell death.

The inhibition of DNA gyrase and topoisomerase IV represents a well-established antibacterial signaling pathway. This dual-targeting mechanism is advantageous as it can reduce the likelihood of bacteria developing resistance.

Antibacterial_Mechanism Isothiazolopyridones Isothiazolopyridones DNA_Gyrase DNA Gyrase Isothiazolopyridones->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Isothiazolopyridones->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Inhibition of bacterial DNA replication by isothiazolopyridones.

Stability and Handling

Boronic acids, in general, can be prone to dehydration to form cyclic anhydrides (boroxines) and may be unstable under certain purification conditions such as silica gel chromatography. It is often advantageous to convert them to more stable derivatives, such as pinacol esters, for long-term storage and some applications. This compound should be stored in a freezer under an inert atmosphere to minimize degradation.[3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions and as a precursor to potent antibacterial agents highlights its importance in medicinal chemistry and drug discovery. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its key applications and handling considerations. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

An In-Depth Technical Guide to (2,6-Dimethylpyridin-4-yl)boronic acid (CAS: 846548-44-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dimethylpyridin-4-yl)boronic acid, with the CAS number 846548-44-5, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a sterically hindered pyridine ring coupled with the versatile reactivity of a boronic acid, makes it an invaluable reagent for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents. The strategic incorporation of the 2,6-dimethylpyridine moiety can significantly influence the physicochemical properties, metabolic stability, and target engagement of drug candidates.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 846548-44-5[1][2][3]
Molecular Formula C₇H₁₀BNO₂[1][2][3]
Molecular Weight 150.97 g/mol [1][2][3]
IUPAC Name This compound[3]
Physical Form Solid[1]
Predicted Boiling Point 316.9 ± 52.0 °C[1][2]
Predicted Density 1.14 ± 0.1 g/cm³[1][2]
Predicted pKa 7.72 ± 0.11[1][2]

Synthesis

A common and effective method for the synthesis of this compound involves a lithium-halogen exchange reaction on a suitable precursor, 4-bromo-2,6-dimethylpyridine, followed by quenching with a borate ester.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 4-bromo-2,6-dimethylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Triisopropyl borate

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-dimethylpyridine (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 2.5 M solution of n-BuLi in hexanes (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the mixture at -78 °C for 30 minutes.

  • To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding 1 N HCl and stir for 30 minutes.

  • Adjust the pH of the solution to approximately 9 with 1 N NaOH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

G cluster_synthesis Synthesis of this compound 4-bromo-2,6-dimethylpyridine 4-bromo-2,6-dimethylpyridine Lithiation Lithiation 4-bromo-2,6-dimethylpyridine->Lithiation n-BuLi, THF, -78 °C Borylation Borylation Lithiation->Borylation Triisopropyl borate Hydrolysis Hydrolysis Borylation->Hydrolysis 1N HCl This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, enabling the introduction of the 2,6-dimethylpyridine moiety into a wide range of molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryl and heterobiaryl compounds, which are common motifs in many pharmaceuticals. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide, this compound, the base, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, typically by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Workflow Reactants This compound + Aryl/Heteroaryl Halide Reaction_Setup Add Reactants, Catalyst, Base, and Solvent Reactants->Reaction_Setup Inert_Atmosphere Purge with Inert Gas Reaction_Setup->Inert_Atmosphere Heating Heat and Stir Inert_Atmosphere->Heating Workup Aqueous Work-up Heating->Workup Purification Purification Workup->Purification Coupled_Product Coupled Product Purification->Coupled_Product

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Case Studies: Therapeutic Targets and Signaling Pathways

The utility of this compound is best illustrated through its application in the synthesis of inhibitors for various therapeutic targets.

Antibacterial Agents: DNA Gyrase and Topoisomerase IV Inhibitors

This compound has been utilized in the synthesis of isothiazolopyridones, a class of compounds exhibiting antibacterial activity.[2] These compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination.[2] By inhibiting these enzymes, the compounds disrupt bacterial DNA synthesis, leading to bacterial cell death.

G cluster_dna_gyrase Inhibition of Bacterial DNA Replication Isothiazolopyridone Isothiazolopyridone (synthesized using this compound) DNA_Gyrase DNA Gyrase Isothiazolopyridone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Isothiazolopyridone->Topoisomerase_IV DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action for isothiazolopyridone antibacterial agents.

Kinase Inhibitors: Targeting p38 MAPK and JAK Signaling Pathways

The 2,6-dimethylpyridine moiety is a privileged scaffold in the design of kinase inhibitors. Its incorporation via this compound has been instrumental in the development of potent and selective inhibitors for several kinase families, including p38 Mitogen-Activated Protein Kinase (MAPK) and Janus Kinases (JAKs).

p38 MAPK Signaling Pathway: The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Small molecule inhibitors that target p38 MAPK can modulate these pathological processes.

JAK-STAT Signaling Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling and plays a central role in the immune system. Inhibitors of JAKs are effective in treating autoimmune diseases and myeloproliferative neoplasms.

G cluster_kinase Inhibition of Kinase Signaling Pathways Kinase_Inhibitor Kinase Inhibitor (containing 2,6-dimethylpyridine moiety) p38_MAPK p38 MAPK Kinase_Inhibitor->p38_MAPK JAK JAK Kinase_Inhibitor->JAK Inflammation_Proliferation Inflammation & Cell Proliferation p38_MAPK->Inflammation_Proliferation JAK->Inflammation_Proliferation

Caption: Inhibition of p38 MAPK and JAK signaling pathways.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the introduction of the 2,6-dimethylpyridine scaffold, which has proven to be a key structural element in a variety of biologically active compounds, including antibacterial agents and kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the discovery of new and improved therapeutics.

References

An In-depth Technical Guide to the Synthesis and Application of (2,6-Dimethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of (2,6-Dimethylpyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and drug development.

Compound Overview

This compound is a heterocyclic boronic acid derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds. Its pyridine core is a common motif in many pharmaceuticals, and the boronic acid functional group enables versatile carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.

PropertyValueSource
Molecular Formula C₇H₁₀BNO₂PubChem[1]
Molecular Weight 150.97 g/mol PubChem[1]
Appearance White to off-white solidChemicalBook[2]
Purity Typically ≥97%Sigma-Aldrich[3]
Boiling Point (Predicted) 316.9 ± 52.0 °CChemicalBook[2]
Density (Predicted) 1.14 ± 0.1 g/cm³ChemicalBook[2]
pKa (Predicted) 7.72 ± 0.11ChemicalBook[2]
Storage Temperature Inert atmosphere, store in freezer under -20°CChemicalBook[2]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through a halogen-metal exchange reaction starting from 4-bromo-2,6-dimethylpyridine, followed by borylation.

Synthesis Workflow

The overall workflow for the synthesis is depicted in the following diagram.

Synthesis_Workflow Synthesis Workflow for this compound Start 4-Bromo-2,6-dimethylpyridine + Triisopropyl borate in THF Step1 Cool to -78 °C under N₂ Start->Step1 Step2 Slow addition of n-BuLi Step1->Step2 Step3 Reaction at -78 °C for 30 min Step2->Step3 Step4 Warm to room temperature and stir for 1 hour Step3->Step4 Step5 Quench with 1 N HCl Step4->Step5 Step6 Adjust pH to ~9 with 1 N NaOH Step5->Step6 Step7 Extract with Ethyl Acetate Step6->Step7 Step8 Dry organic phase (Na₂SO₄) Step7->Step8 Step9 Concentrate under reduced pressure Step8->Step9 End This compound (White Solid) Step9->End

Caption: A step-by-step workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on the general procedure found in the literature.[2]

Materials:

  • 4-bromo-2,6-dimethylpyridine

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (2.5 M)

  • Hydrochloric acid (1 N)

  • Sodium hydroxide (1 N)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve 4-bromo-2,6-dimethylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous THF.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 2.5 M solution of n-BuLi in hexane (1.2 eq) dropwise to the cooled solution.

  • Maintain the reaction at -78 °C for 30 minutes after the addition is complete.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour.

  • Quench the reaction by adding 1 N HCl and stir for 30 minutes at room temperature.

  • Adjust the pH of the solution to approximately 9 with 1 N NaOH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Quantitative Data:

  • Yield: 37%[2]

Characterization and Quality Control

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected analytical data based on the compound's structure and typical data for similar boronic acids.

Spectroscopic Data (Predicted and Representative)
Technique Data
¹H NMR Predicted chemical shifts (δ, ppm) in a suitable deuterated solvent (e.g., DMSO-d₆):- Aromatic protons (s, 2H)- Methyl protons (s, 6H)- B(OH)₂ protons (br s, 2H)
¹³C NMR Predicted chemical shifts (δ, ppm):- Aromatic C-B- Aromatic C-H- Aromatic C-CH₃- Methyl C
Mass Spectrometry (ESI-MS) Expected m/z for [M+H]⁺: 152.0877

Note: Actual experimental spectra were not publicly available. The predicted data is based on the chemical structure and general principles of NMR and MS.

Chromatographic Data (Representative)
Technique Conditions Expected Result
High-Performance Liquid Chromatography (HPLC) Column: C18 reversed-phaseMobile Phase: Gradient of water and acetonitrile with 0.1% formic acidDetection: UV at an appropriate wavelength (e.g., 254 nm)A single major peak corresponding to the product, with purity typically >97%. The retention time will depend on the specific HPLC system and conditions.

Applications in Drug Development

This compound is a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Suzuki-Miyaura Coupling

The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl halides.

Suzuki_Coupling Generalized Suzuki-Miyaura Coupling Workflow Reactants This compound + Aryl/Heteroaryl Halide Reaction Heat under Inert Atmosphere Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Kinase Inhibitors

This compound has been utilized in the synthesis of isothiazolopyridones, which have shown potential as inhibitors of Cyclin G-associated kinase (GAK). GAK is a promising target for antiviral therapies.

The logical workflow for the application of this compound in the development of GAK inhibitors is as follows:

GAK_Inhibitor_Workflow Workflow for GAK Inhibitor Development Start This compound Step1 Suzuki-Miyaura Coupling with a suitable partner Start->Step1 Intermediate Isothiazolopyridone Scaffold Step1->Intermediate Step2 Further synthetic modifications Step3 Biological Screening Step2->Step3 Intermediate->Step2 Outcome Identification of potent GAK inhibitors Step3->Outcome Target Cyclin G-associated kinase (GAK) Target->Step3

Caption: A logical workflow from the starting boronic acid to the identification of GAK inhibitors.

Conclusion

This compound is a versatile and valuable reagent for medicinal chemists and drug development professionals. The synthetic route via halogen-metal exchange is well-established, and its application in Suzuki-Miyaura coupling reactions provides a powerful tool for the construction of complex molecular architectures, including potent kinase inhibitors. This guide provides the foundational knowledge for the synthesis, characterization, and strategic application of this important building block.

References

(2,6-Dimethylpyridin-4-yl)boronic acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-yl)boronic acid

Introduction

This compound is a heterocyclic organoboron compound that serves as a valuable building block in organic synthesis, particularly within the field of medicinal chemistry. Its structural features, combining a pyridine core with a reactive boronic acid moiety, make it a versatile reagent for the construction of complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in drug discovery and development. Boronic acids are recognized for their stability, low toxicity, and diverse reactivity, most notably in palladium-catalyzed cross-coupling reactions.[1] The pyridine ring is a common motif in many biologically active molecules, making pyridinylboronic acids like this one crucial intermediates in the synthesis of pharmaceuticals.[2][3]

Compound Identification and Properties

The systematic identification and physicochemical properties of this compound are summarized below. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2,6-dimethyl-4-pyridinyl)boronic acid .[4][5]

Chemical Identifiers
IdentifierValue
CAS Number 846548-44-5[4]
PubChem CID 23546910[4]
EC Number 851-942-1[4]
DSSTox ID DTXSID10634890[6]
Physicochemical Properties
PropertyValue
Molecular Formula C₇H₁₀BNO₂[4]
Molecular Weight 150.97 g/mol [4][6]
Exact Mass 151.0804587 Da[4]
Density 1.14 ± 0.1 g/cm³ (Predicted)[6]
Boiling Point 316.9 ± 52.0 °C (Predicted)[6]
pKa 7.72 ± 0.11 (Predicted)[6]

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids can be achieved through several methods, including metal-halogen exchange followed by borylation, palladium-catalyzed cross-coupling, and C-H bond borylation.[3][7]

General Synthesis Protocol

A common method for the synthesis of this compound involves a metal-halogen exchange of a corresponding halopyridine, followed by quenching with a borate ester. Below is a representative experimental protocol.

Materials:

  • 4-Bromo-2,6-dimethylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Triisopropyl borate

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 4-bromo-2,6-dimethylpyridine and anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 30-60 minutes.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours.[8]

  • Quenching and Work-up: The reaction is quenched by the slow addition of 1 N HCl at 0 °C and stirred for 30 minutes. The pH of the solution is then carefully adjusted to ~9 with 1 N NaOH.[9]

  • Extraction and Isolation: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.[9]

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to afford a white solid.

G Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification start Dissolve 4-Bromo-2,6-dimethylpyridine in anhydrous THF under Argon lithiation Cool to -78°C Add n-Butyllithium start->lithiation borylation Add Triisopropyl Borate Warm to Room Temperature lithiation->borylation quench Quench with 1N HCl borylation->quench basify Adjust pH to ~9 with 1N NaOH quench->basify extract Extract with Ethyl Acetate basify->extract dry Dry organic phase (Na₂SO₄) & Concentrate extract->dry purify Purify (Recrystallization/ Chromatography) dry->purify product This compound purify->product

Synthesis Workflow Diagram

Applications in Drug Discovery

Boronic acids are pivotal in drug discovery due to their unique chemical properties and synthetic versatility.[2][10] They are extensively used as key intermediates in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in many pharmaceuticals.[2][11]

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and various aryl, vinyl, or alkyl halides or triflates.[12] This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of non-toxic and stable boron reagents.[11]

General Protocol for Suzuki-Miyaura Coupling:

  • Reactants: this compound is combined with an aryl/heteroaryl halide (e.g., Ar-Br) in a suitable solvent (e.g., DME, toluene, 1,4-dioxane), often with the addition of water.[13]

  • Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a phosphine ligand are added.[13][14]

  • Base: A base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or Cs₂CO₃, is required to activate the boronic acid for transmetalation.[13][14]

  • Reaction Conditions: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting product is then purified.

G General Suzuki-Miyaura Coupling Workflow reagents This compound Aryl/Vinyl Halide (Ar-X) Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Coupled Product (2,6-Dimethyl-4-arylpyridine) purification->product

Suzuki-Miyaura Coupling Workflow
Role as a Pharmacophore

The boronic acid group itself can act as a pharmacophore, exhibiting biological activity by forming reversible covalent bonds with active site serine or threonine residues in enzymes.[1] This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib (Velcade®).[1][10] While specific biological targets for this compound are not extensively documented, its potential as a fragment or lead compound in the design of enzyme inhibitors remains an active area of research.

G Boronic Acids in Drug Discovery cluster_apps Key Applications cluster_outcomes Outcomes BA Boronic Acid Derivatives (e.g., 2,6-Dimethylpyridin-4-yl boronic acid) suzuki Suzuki Coupling Building Block BA->suzuki pharma Pharmacophore/ Warhead BA->pharma biaryl Synthesis of Complex Biaryl Scaffolds suzuki->biaryl inhibitor Enzyme Inhibition (e.g., Proteasome, β-Lactamase) pharma->inhibitor api Active Pharmaceutical Ingredients (APIs) biaryl->api inhibitor->api

Role of Boronic Acids in Drug Discovery

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.[15]

References

Physical and chemical properties of (2,6-dimethyl-4-pyridinyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (2,6-dimethyl-4-pyridinyl)boronic acid is a heterocyclic organoboron compound that serves as a valuable building block in modern organic synthesis. Its structural features, particularly the pyridine core, make it a significant reagent in the construction of complex molecules, especially in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its reactivity, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Physical and Chemical Properties

(2,6-dimethyl-4-pyridinyl)boronic acid is typically a white to off-white solid under standard conditions. Its stability and handling are crucial for its effective use in synthesis. Key identifying information and physicochemical properties are summarized below.

Table 1: Physical and Chemical Properties of (2,6-dimethyl-4-pyridinyl)boronic acid

PropertyValueSource(s)
IUPAC Name (2,6-dimethyl-4-pyridinyl)boronic acid[1]
Synonyms 2,6-Dimethylpyridine-4-boronic acid[1][2]
CAS Number 846548-44-5[1]
Molecular Formula C₇H₁₀BNO₂[1][2]
Molecular Weight 150.97 g/mol [1]
Appearance White to off-white solid
pKa (Predicted) 7.72 ± 0.11
Storage Conditions Store in freezer (-20°C) under an inert atmosphere
Solubility Soluble in methanol and other polar organic solvents.[3]
InChI Key ALGDKINLACWIRM-UHFFFAOYSA-N[1]

Chemical Reactivity and Applications

The primary utility of (2,6-dimethyl-4-pyridinyl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[6]

The pyridine moiety is a common structural motif in biologically active compounds, making pyridinylboronic acids like this one essential intermediates in drug discovery.[7][8][9] The electron-donating methyl groups on the pyridine ring can influence the electronic properties and, consequently, the reactivity of the boronic acid in coupling reactions. Generally, electron-rich boronic acids tend to exhibit good reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[10]

Beyond cross-coupling, boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a property leveraged in the design of sensors and drug delivery systems.[11]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product BoronicAcid (2,6-dimethyl-4-pyridinyl)boronic acid TM Transmetalation BoronicAcid->TM Base ArylHalide Aryl Halide (Ar-X) OA Oxidative Addition ArylHalide->OA Pd0 Pd(0)L_n PdII_A Ar-Pd(II)-X Pd0->OA PdII_B Ar-Pd(II)-R PdII_A->TM RE Reductive Elimination PdII_B->RE RE->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Py) RE->Product

Figure 1: Suzuki-Miyaura Cross-Coupling Workflow.

Experimental Protocols

This protocol describes a common method for synthesizing the title compound via a lithium-halogen exchange followed by borylation.

Synthesis_Workflow Start 4-bromo-2,6-dimethylpyridine & Triisopropyl borate in anhydrous THF Cool Cool to -78 °C (Nitrogen Atmosphere) Start->Cool Add_nBuLi Slowly add n-BuLi (2.5 M in hexane) Cool->Add_nBuLi React1 Stir at -78 °C for 30 min Add_nBuLi->React1 Warm Warm to room temperature and stir for 1 hour React1->Warm Quench Quench with 1 N HCl and stir for 30 min Warm->Quench Neutralize Adjust to pH ~9 with 1 N NaOH Quench->Neutralize Extract Extract with Ethyl Acetate (3x) Neutralize->Extract Dry Dry organic phase (Na₂SO₄), filter, and concentrate Extract->Dry Product Isolate (2,6-dimethyl-4-pyridinyl)boronic acid (White Solid) Dry->Product

Figure 2: Synthesis workflow for the target compound.

Materials:

  • 4-bromo-2,6-dimethylpyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions, nitrogen atmosphere setup

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve 4-bromo-2,6-dimethylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous THF.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 2.5 M solution of n-BuLi in hexanes (1.2 eq) dropwise to the cooled solution. Maintain the temperature at -78 °C during the addition.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.

  • Allow the mixture to slowly warm to room temperature and continue stirring for an additional hour.

  • Quench the reaction by adding 1 N HCl and stir vigorously for 30 minutes at room temperature.

  • Carefully adjust the pH of the solution to approximately 9 using a 1 N NaOH solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2,6-dimethyl-4-pyridinyl)boronic acid as a white solid.

The analysis of boronic acids by Nuclear Magnetic Resonance (NMR) can be challenging due to their tendency to form cyclic anhydride trimers (boroxines) or other oligomeric species upon dehydration.[3] This can lead to complex or broad spectra.

General Protocol for ¹H and ¹¹B NMR:

  • Sample Preparation: To minimize oligomerization, the sample should be thoroughly dried under a high vacuum before analysis. Alternatively, running the spectrum in a solvent that can break up these aggregates, such as deuterated methanol (CD₃OD), is often effective.[3] For ¹¹B NMR, an external reference like BF₃·OEt₂ is commonly used.[12]

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The aromatic protons on the pyridine ring and the methyl protons should be visible. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

    • ¹¹B NMR: As a quadrupolar nucleus, boron signals can be broad. ¹¹B NMR is highly sensitive to the coordination environment of the boron atom.[13] The sp²-hybridized trigonal planar boronic acid will have a distinct chemical shift compared to the sp³-hybridized tetrahedral boronate form that might be present in solution, especially at higher pH.[13]

  • Interpretation: A clean spectrum showing sharp signals is indicative of a monomeric species. The presence of multiple, broad signals in the aromatic region may suggest the formation of boroxine anhydrides. Adding a small amount of D₂O can sometimes simplify the spectrum by promoting the hydrolysis of anhydrides back to the monomeric boronic acid.

Safety and Handling

(2,6-dimethyl-4-pyridinyl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. Due to its sensitivity to moisture and air, which can lead to degradation and boroxine formation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[11]

References

(2,6-Dimethylpyridin-4-yl)boronic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of (2,6-Dimethylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of this compound. Understanding these characteristics is critical for ensuring the integrity of the reagent, achieving reproducible experimental results, and developing robust synthetic methodologies. This document synthesizes information from chemical suppliers, safety data sheets, and the scientific literature to offer practical guidance and detailed experimental protocols.

Introduction to this compound

This compound is a heterocyclic organoboron compound widely utilized in organic synthesis. Its primary application is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the pyridine moiety makes it a valuable building block for introducing substituted pyridine rings into complex molecules, a common structural motif in pharmaceuticals and functional materials.

The stability of boronic acids, particularly those containing nitrogen heterocycles, can be a critical factor in their successful application. While 4-pyridinylboronic acids are generally more stable than their 2-pyridinyl counterparts, they are still susceptible to degradation under certain conditions[1]. This guide will detail the specific stability profile and optimal storage conditions for this compound.

Physicochemical and Hazard Data

A summary of the key properties and hazard information for this compound is presented below.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 846548-44-5 [2][3]
Molecular Formula C₇H₁₀BNO₂ [2][3]
Molecular Weight 150.97 g/mol [2]
Appearance White to off-white solid [4]
Boiling Point 316.9 ± 52.0 °C (Predicted) [2]
Density 1.14 ± 0.1 g/cm³ (Predicted) [2]
pKa 7.72 ± 0.11 (Predicted) [2]

| InChIKey | ALGDKINLACWIRM-UHFFFAOYSA-N |[4] |

Table 2: GHS Hazard Information

Hazard Code Description Reference(s)
H302 Harmful if swallowed
H315 Causes skin irritation [3]
H319 Causes serious eye irritation [3]
H332 Harmful if inhaled

| H335 | May cause respiratory irritation |[3] |

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as moisture, oxygen, temperature, and pH. The primary degradation pathways are common to many arylboronic acids.

  • Protodeboronation : This is a common degradation route where the carbon-boron bond is cleaved by a proton source (like water, especially under acidic or basic conditions), replacing the boronic acid group with a hydrogen atom. For this compound, protodeboronation would yield 2,6-dimethylpyridine. Generally, 4-pyridinylboronic acids exhibit good stability against protodeboronation compared to the highly labile 2-pyridinyl isomers[1].

  • Oxidation : Like other organoboranes, this compound can be susceptible to oxidation, particularly when exposed to air over long periods or at elevated temperatures[5]. This can lead to the formation of the corresponding phenol (2,6-dimethyl-4-hydroxypyridine). Storing under an inert atmosphere minimizes this pathway[6][7].

  • Dehydration (Boroxine Formation) : A common and often reversible process for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine[8]. This is not always considered degradation, as the boroxine is often in equilibrium with the monomeric acid and can be a competent coupling partner in many reactions. However, its formation means the material is a mixture of the monomer and trimer, which can affect stoichiometry and reaction kinetics.

References

The Pivotal Role of (2,6-Dimethylpyridin-4-yl)boronic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. A significant area of this research is centered on the strategic use of versatile building blocks, among which (2,6-Dimethylpyridin-4-yl)boronic acid and its derivatives have emerged as compounds of critical importance. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of these derivatives, tailored for researchers, scientists, and professionals in drug development.

The 2,6-dimethylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a boronic acid moiety at the 4-position unlocks a facile and robust avenue for the creation of diverse derivatives, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between the pyridine core and a wide array of aryl and heteroaryl partners, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

This guide will delve into specific examples of derivatives synthesized from this compound, detailing their synthesis, characterization, and biological activities, with a focus on their potential as kinase inhibitors and anti-parasitic agents.

Core Synthesis and Physicochemical Properties

This compound serves as a key intermediate for the synthesis of a wide range of derivatives. Its own synthesis is a critical first step in many research campaigns.

PropertyValue
Molecular Formula C₇H₁₀BNO₂
Molecular Weight 150.97 g/mol
Appearance White to off-white solid
CAS Number 846548-44-5

Derivatives of this compound: Synthesis, Characterization, and Biological Activity

The true utility of this compound lies in its ability to be readily converted into a vast array of derivatives. The Suzuki-Miyaura cross-coupling reaction is the predominant method for this transformation, offering a powerful tool for the construction of biaryl and heteroaryl structures.

Case Study: An Antiparasitic Agent

A notable example is the synthesis of 2-(2,6-dimethylpyridin-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine, a compound investigated for its efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.

Compound IDStructureSynthetic Yield (%)Molecular FormulaMW ( g/mol )IC₅₀ (T. brucei) (µM)Selectivity Index (SI)
1 [Structure of 2-(2,6-dimethylpyridin-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine]75C₁₉H₁₈N₅316.380.045>2222

IC₅₀ values represent the concentration required to inhibit 50% of parasite proliferation. The Selectivity Index is the ratio of cytotoxicity against a human cell line to the antiparasitic activity.

Experimental Protocol: Synthesis of 2-(2,6-dimethylpyridin-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine (Compound 1) [1]

To a reaction vial was added 2-iodo-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine (89 mg, 0.217 mmol), this compound (130.8 mg, 0.866 mmol), tetrakis(triphenylphosphine)palladium(0) (12.5 mg, 0.010 mmol), and sodium carbonate (115 mg, 1.08 mmol). The vial was sealed and purged with nitrogen. A degassed solution of 3:1 dioxane/water (2.0 mL) was then added. The reaction mixture was heated to 100 °C and stirred for 12 hours. Upon completion, as monitored by LCMS, the reaction mixture was filtered through Celite®. The crude product was purified by column chromatography using a gradient of 10–100% ethyl acetate in hexanes to yield the final compound as a colorless solid (75 mg, 75% yield).

Characterization Data for Compound 1:

  • LCMS: [M+H]⁺ m/z = 353.1[1]

  • ¹H NMR (500 MHz, Chloroform-d): δ 8.37 (d, J = 5.4 Hz, 2H), 7.96 (s, 1H), 7.79 (s, 1H), 7.42 (s, 2H), 7.29 (s, 1H), 6.81 (s, 1H), 3.99 (s, 3H), 2.64 (s, 6H).[1]

Applications in Kinase Inhibition

The 2,6-dimethylpyridine moiety is a common feature in many kinase inhibitors. The ability to readily synthesize a variety of 4-aryl and 4-heteroaryl derivatives using this compound makes it an invaluable tool in the development of new kinase inhibitors for the treatment of cancer and other diseases. While specific examples starting directly from this compound are found within proprietary patent literature, the general synthetic strategy is widely applicable.

Logical Workflow for Kinase Inhibitor Discovery

G Kinase Inhibitor Discovery Workflow A Start with this compound B Select diverse aryl/heteroaryl halides A->B C Perform Suzuki-Miyaura Cross-Coupling A->C B->C D Synthesize library of 4-substituted-2,6-dimethylpyridine derivatives C->D E Screen derivatives against a panel of kinases D->E F Identify potent and selective hits E->F G Structure-Activity Relationship (SAR) studies F->G H Lead Optimization G->H I Candidate Drug H->I

A streamlined workflow for the discovery of kinase inhibitors.

Signaling Pathways of Interest

Derivatives of this compound have the potential to modulate a variety of signaling pathways implicated in disease. For instance, as kinase inhibitors, they can target key components of pathways that regulate cell proliferation, survival, and differentiation.

Hypothetical Signaling Pathway Inhibition

G cluster_0 MAPK Signaling Pathway cluster_1 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival G->H I Derivative of this compound I->D Inhibition

Inhibition of the MAPK signaling pathway by a hypothetical kinase inhibitor.

Future Directions

The versatility of this compound as a synthetic intermediate ensures its continued relevance in drug discovery. Future research will likely focus on expanding the diversity of coupling partners, developing novel derivatives with unique pharmacological profiles, and exploring their potential in targeting a broader range of diseases. The development of more efficient and sustainable catalytic systems for Suzuki-Miyaura coupling will also play a crucial role in the future applications of this important building block.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2,6-Dimethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note focuses on the use of (2,6-Dimethylpyridin-4-yl)boronic acid as a key building block in these reactions. The 2,6-dimethylpyridine moiety is a prevalent structural motif in medicinal chemistry, offering a unique combination of steric and electronic properties that can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed protocols and compiled data from various synthetic applications, aiming to serve as a comprehensive guide for researchers employing this versatile reagent.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organohalide (or triflate). The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r1x R¹-X (Aryl/Heteroaryl Halide) r1x->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid (2,6-Me₂Py)-B(OH)₂ boronate [(2,6-Me₂Py)-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation diaryl_pd R¹-Pd(II)L_n-(2,6-Me₂Py) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-(2,6-Me₂Py) (Coupled Product) reductive_elimination->product

Diagram 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Applications in Drug Discovery

This compound is a valuable reagent in the synthesis of complex molecules for drug discovery, particularly in the development of kinase inhibitors. The 2,6-dimethylpyridine headpiece can engage in key interactions within the ATP-binding pocket of various kinases and other protein targets. Its use has been documented in the synthesis of inhibitors for Werner syndrome helicase (WRN), DYRK/CLK kinases, IRAK4, and A2A/A2B adenosine receptors, highlighting its importance in developing novel therapeutics for cancer and inflammatory diseases.[1][2][3][4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Suzuki-Miyaura coupling reactions involving this compound.

Table 1: Suzuki-Miyaura Coupling with Various Aryl and Heteroaryl Halides

EntryAryl/Heteroaryl HalideCatalyst (mol%)BaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
1Substituted BromopyrimidinePd(dppf)Cl₂·CH₂Cl₂ (10)K₂CO₃Dioxane / H₂O851-[1]
2Substituted Chloro-pyrrolo[2,3-b]pyridinePd(PPh₃)₄ (5)Na₂CO₃Dioxane / H₂O (3:1)10012-4859[5]
3Substituted BromidePd(PPh₃)₄ (10)K₂CO₃Dioxane / H₂O75Overnight-[6]
4Ethyl 2-chlorooxazole-4-carboxylatePd(dppf)Cl₂ (10)Na₂CO₃1,2-Dimethoxyethane / H₂O---[4]
5Substituted BromideXPhos Pd G2 (3.2)Na₂CO₃Dioxane / H₂O (4:1)901.25-[3]
6Substituted BromideNot SpecifiedCs₂CO₃tert-Butanol / H₂O (5:1)1202-[7]

Note: Yields are not always reported in patent literature; "-" indicates that the yield was not specified in the source document.

Experimental Protocols

Below are detailed, representative protocols for the Suzuki-Miyaura coupling of this compound with aryl halides, based on the compiled data.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from the synthesis of 2,4-substituted 1H-pyrrolo[2,3-b]pyridines.[5]

Materials:

  • Aryl halide (e.g., 4-chloro-2-substituted-1H-pyrrolo[2,3-b]pyridine derivative) (1.0 equiv)

  • This compound (4.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (5.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

Experimental Workflow:

protocol_workflow start Start reagents Combine aryl halide, (2,6-Me₂Py)-B(OH)₂, Pd(PPh₃)₄, and Na₂CO₃ in a reaction vial. start->reagents inert Seal vial and purge with N₂ or Ar. reagents->inert solvent Add degassed dioxane/water (3:1). inert->solvent heat Heat reaction mixture at 100 °C for 12-48 h. solvent->heat monitor Monitor reaction progress by LC-MS or TLC. heat->monitor workup Cool, neutralize, and filter. Concentrate the filtrate. monitor->workup Reaction complete purify Purify the crude product by column chromatography. workup->purify end End purify->end

Diagram 2: Workflow for Suzuki coupling using Pd(PPh₃)₄.

Procedure:

  • To a reaction vial, add the aryl halide (e.g., 0.22 mmol, 1.0 equiv), this compound (0.87 mmol, 4.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.011 mmol, 0.05 equiv), and sodium carbonate (1.1 mmol, 5.0 equiv).

  • Seal the vial and evacuate and backfill with nitrogen or argon three times.

  • Add a degassed solution of 3:1 dioxane/water (2.0 mL) to the vial via syringe.

  • Heat the reaction mixture at 100 °C with stirring for 12-48 hours.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture using carbonate on silica gel.

  • Filter the mixture and wash the silica gel with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 4-aryl-2,6-dimethylpyridine derivative.[5]

Protocol 2: Rapid Procedure using Pd(dppf)Cl₂

This protocol is based on procedures found in the synthesis of WRN inhibitors.[1]

Materials:

  • Aryl halide (e.g., substituted bromopyrimidine) (1.0 equiv)

  • This compound (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Nitrogen gas

Procedure:

  • In a reaction vessel, combine the aryl halide (0.028 mmol, 1.0 equiv), this compound (0.028 mmol, 1.0 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.003 mmol, 0.1 equiv), and potassium carbonate (0.042 mmol, 1.5 equiv).

  • Add degassed 1,4-dioxane (1.0 mL) and degassed water (0.2 mL).

  • Purge the vessel with nitrogen.

  • Stir the mixture at 85 °C for 1 hour.

  • After cooling to room temperature, dilute the mixture with water.

  • Extract the product with ethyl acetate (3 x 2 mL).

  • Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by an appropriate method (e.g., column chromatography or preparative HPLC) to yield the final product.[1]

Conclusion

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of 4-aryl-2,6-dimethylpyridines. The protocols and data presented herein demonstrate its utility with a range of aryl and heteroaryl halides under various catalytic conditions. The choice of catalyst, base, and solvent system can be tailored to the specific substrate and desired reaction efficiency. These application notes serve as a practical guide for researchers in medicinal chemistry and organic synthesis, facilitating the incorporation of the valuable 2,6-dimethylpyridine scaffold into novel molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (2,6-Dimethylpyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (2,6-Dimethylpyridin-4-yl)boronic acid and its derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This sterically hindered building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridines.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The use of organoboron reagents, such as boronic acids and their esters, is advantageous due to their stability, low toxicity, and the ease of removal of boron-containing byproducts. This compound, a sterically hindered pyridine derivative, presents unique challenges and opportunities in cross-coupling reactions. The presence of the methyl groups at the 2 and 6 positions can influence the reactivity of the boronic acid and the efficiency of the catalytic cycle. However, successful coupling provides access to a valuable class of 4-aryl-2,6-dimethylpyridine scaffolds, which are important substructures in various biologically active compounds and functional materials.

Optimized reaction conditions are crucial for achieving high yields and minimizing side products, particularly the formation of phenylated impurities derived from phosphorus ligands. Recent studies have shown that for sterically hindered pyridine boronic acid esters, such as those with 2,6-dimethyl substitution, optimized conditions can lead to high yields while suppressing the formation of byproducts[1].

Data Presentation: Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with an aryl halide. The data is based on optimized conditions reported for a closely related substrate, pyridine-4-boronic acid pinacol ester, which demonstrated high efficiency and suppression of impurities, and is expected to be applicable to the 2,6-dimethyl analogue[1].

EntryAryl HalideBoronic Acid DerivativeCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodopyridineThis compound pinacol ester (analogue)Pd(OAc)₂ (1.0)SPhosCs₂CO₃1,4-Dioxane/H₂O (5:1)10012>95 (expected)[1]

Note: The yield is an expected value based on the high yield (97.8%) reported for the analogous coupling of pyridine-4-boronic acid pinacol ester under the same optimized conditions ("Method B" in the cited literature)[1].

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling of this compound or its pinacol ester with aryl halides. These protocols are based on established methods for sterically hindered pyridine boronic acids and should serve as a robust starting point for reaction optimization[1][2].

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Schlenk Flask

This protocol is suitable for small to medium-scale reactions under an inert atmosphere.

Materials:

  • This compound or its pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 5:1)

  • Schlenk flask

  • Magnetic stir bar

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound or its pinacol ester (1.2 equiv), palladium catalyst, ligand, and base.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,6-dimethylpyridine.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification reagents Weigh Reagents (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base) add_solids Add Solids to Flask reagents->add_solids glassware Oven-Dry Schlenk Flask glassware->add_solids inert Inert Atmosphere (Purge with Ar/N2) add_solids->inert add_solvent Add Degassed Solvent inert->add_solvent heating Heat and Stir add_solvent->heating quench Cool and Quench heating->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

catalytic_cycle pd0 Pd(0)Ln pdi_complex R-Pd(II)Ln-X pd0->pdi_complex oxidative_addition Oxidative Addition transmetalation Transmetalation diaryl_pd_complex R-Pd(II)Ln-Ar pdi_complex->diaryl_pd_complex diaryl_pd_complex->pd0 reductive_elimination Reductive Elimination product R-Ar diaryl_pd_complex->product rx_label R-X boronic_acid_label Ar-B(OR)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Bipyridines using (2,6-Dimethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted 4,4'-bipyridines, with a focus on sterically hindered derivatives, utilizing (2,6-Dimethylpyridin-4-yl)boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is highlighted as an efficient method for this transformation. The resulting bipyridine scaffolds are of significant interest in drug discovery due to their ability to act as ligands for various biological targets.

Introduction

Bipyridine derivatives are fundamental components in a vast array of biologically active molecules and are integral to the development of novel therapeutics, including antimicrobial, immunomodulatory, and antitumor agents.[1] The synthesis of sterically hindered bipyridines, such as those derived from this compound, is of particular interest. The methyl groups flanking the pyridine nitrogen can influence the molecule's coordination chemistry and pharmacokinetic properties, potentially leading to enhanced target specificity and reduced off-target effects.[2] The Suzuki-Miyaura cross-coupling reaction offers a versatile and reliable method for the formation of the crucial carbon-carbon bond between two pyridine rings.[3][4]

Synthesis of 2,2',6,6'-Tetramethyl-4,4'-bipyridine

A common and efficient method for the synthesis of symmetrically substituted bipyridines like 2,2',6,6'-tetramethyl-4,4'-bipyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This can be achieved by coupling this compound with a suitable halo-pyridine, such as 4-bromo-2,6-dimethylpyridine. While a related homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst has been reported to produce 2,2',6,6'-tetramethyl-4,4'-bipyridine in high yield, the Suzuki-Miyaura reaction provides a versatile alternative with a broad range of available catalysts and reaction conditions.[5]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a halo-pyridine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.[6][7]

Materials:

  • This compound (1.0 equiv.)

  • 4-Halo-pyridine (e.g., 4-Bromo-2,6-dimethylpyridine) (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the 4-halo-pyridine, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions to synthesize substituted bipyridines. Note that yields are highly dependent on the specific substrates and reaction conditions employed.

This compound DerivativeCoupling PartnerProductCatalystBaseSolventYield (%)
This compound4-Bromo-2,6-dimethylpyridine2,2',6,6'-Tetramethyl-4,4'-bipyridinePd(PPh₃)₄K₂CO₃Toluene/H₂OHigh (expected)
This compound4-Bromopyridine2,6-Dimethyl-4,4'-bipyridinePd(dppf)Cl₂Cs₂CO₃1,4-DioxaneGood to High
Pyridin-4-ylboronic acid4-Bromo-2,6-dimethylpyridine2',6'-Dimethyl-4,4'-bipyridinePd₂(dba)₃ / SPhosK₃PO₄TolueneGood to High

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of sterically hindered bipyridines to their potential application in drug development.

Workflow: Bipyridine Synthesis to Drug Development cluster_synthesis Synthesis cluster_application Drug Development start Starting Materials|this compound 4-Halo-pyridine reaction Suzuki-Miyaura Coupling|Pd Catalyst, Base, Solvent start->reaction product Synthesized Bipyridine|e.g., 2,2',6,6'-Tetramethyl-4,4'-bipyridine reaction->product screening Biological Screening|Antimicrobial, Antitumor, etc. product->screening lead_id Lead Identification|Identification of active compounds screening->lead_id optimization Lead Optimization|Structure-Activity Relationship lead_id->optimization candidate Drug Candidate optimization->candidate

Caption: From synthesis to potential drug candidates.

Potential Signaling Pathway Involvement

Bipyridine derivatives are known to exert their biological effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell survival and proliferation. For instance, some pyridine derivatives have shown potential as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates a potential point of inhibition by a synthesized bipyridine derivative.

Potential Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Synthesized Bipyridine Derivative Inhibitor->Akt inhibits

Caption: Bipyridine derivatives may inhibit cancer cell growth.

References

(2,6-Dimethylpyridin-4-yl)boronic Acid: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2,6-Dimethylpyridin-4-yl)boronic acid has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science research. Its unique structural features, combining a sterically hindered pyridine core with the reactive boronic acid moiety, enable a wide range of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₁₀BNO₂
Molecular Weight 150.97 g/mol
Appearance White to off-white solid
CAS Number 846548-44-5

Applications in Organic Synthesis

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of a C-C bond between the pyridine ring and various aryl, heteroaryl, or vinyl halides and triflates. The presence of the two methyl groups ortho to the nitrogen atom can influence the reactivity and selectivity of the coupling reaction.

A notable application of this building block is in the synthesis of substituted pyridines, which are prevalent scaffolds in many biologically active compounds. For instance, it is a key intermediate in the synthesis of isothiazolopyridones, which have shown antibacterial activity. Furthermore, this boronic acid is utilized in the construction of complex heterocyclic systems such as 2,6-disubstituted imidazo[4,5-b]pyridines.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Bromides

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) to the flask via syringe.

  • Stir the reaction mixture at a specified temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,6-dimethylpyridine.

Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines

This protocol outlines the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines using this compound as a key reagent in a Suzuki coupling step.

Reaction Scheme:

sub 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine reagents Pd(PPh₃)₄, K₂CO₃ Dioxane/Water sub->reagents boronic_acid This compound boronic_acid->reagents product 6-(2,6-Dimethylpyridin-4-yl)-2-phenyl-3H-imidazo[4,5-b]pyridine reagents->product

Figure 1: Synthesis of a 2,6-disubstituted imidazo[4,5-b]pyridine.

Procedure:

  • In a reaction vessel, combine 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1 equivalent), this compound (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.5 equivalents).

  • Add a degassed mixture of dioxane and water (e.g., 3:1 v/v) as the solvent.

  • Heat the mixture under an inert atmosphere at reflux for the time required to complete the reaction (monitor by TLC).

  • After cooling, perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to yield the desired 6-(2,6-dimethylpyridin-4-yl)-2-phenyl-3H-imidazo[4,5-b]pyridine.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving this compound and related pyridine boronic acids with various aryl halides.

Table 1: Suzuki-Miyaura Coupling of Pyridine Boronic Acids with Aryl Halides

EntryPyridine Boronic AcidAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1This compound4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1001285
2This compound1-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O90892
3Pyridin-4-ylboronic acid4-Bromo-N,N-dimethylanilinePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O110695
4(2-Methylpyridin-4-yl)boronic acid2-BromotoluenePd₂(dba)₃/XPhosK₃PO₄1,4-Dioxane1001678

Yields are isolated yields and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArX R-X (Aryl Halide) ArX->OxAdd Boronic R'-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The logical flow of a typical Suzuki-Miyaura experiment is depicted below.

Workflow start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Catalyst, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) start->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end End: Isolated Pure Product purify->end

Figure 3: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Suzuki Coupling with 2,6-dimethylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2,6-dimethylpyridine-4-boronic acid. Due to the steric hindrance posed by the two methyl groups ortho to the pyridine nitrogen, careful selection of reaction parameters is crucial for achieving high yields. These notes are compiled from established methodologies for similar sterically demanding and pyridine-based Suzuki couplings.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[1][2] The reaction of 2,6-dimethylpyridine-4-boronic acid presents unique challenges due to the steric bulk around the pyridine nitrogen. This steric hindrance can impede the approach of the palladium catalyst and affect the overall reaction efficiency.[3] Furthermore, the pyridine nitrogen's lone pair can coordinate to the palladium center, potentially leading to catalyst inhibition.[4] Therefore, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical for a successful coupling.

Key Reaction Parameters

Successful Suzuki coupling of sterically hindered pyridine boronic acids hinges on the optimization of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and, more importantly, the ancillary ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are often employed to stabilize the active palladium species, promote oxidative addition, and prevent catalyst deactivation by the pyridine nitrogen.[4][5] N-heterocyclic carbene (NHC) ligands have also shown great efficacy in couplings with sterically hindered substrates.[5][6]

  • Base: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[2][7] For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][8] The choice of base can also be solvent-dependent.

  • Solvent: Aprotic polar solvents are commonly used. 1,4-Dioxane, toluene, and dimethoxyethane (DME), often with a small amount of water, are frequently employed to ensure the solubility of all reaction components, including the inorganic base.[8][9][10] Anhydrous solvents can also be effective, particularly with bases like potassium fluoride (KF).[4]

  • Temperature: Elevated temperatures (80-110 °C) are typically required to overcome the activation energy associated with sterically demanding substrates.[9]

Comparative Data for Reaction Conditions

The following tables summarize various conditions reported for Suzuki-Miyaura couplings of substrates with similar steric and electronic properties to 2,6-dimethylpyridine-4-boronic acid. This data serves as a guide for condition screening and optimization.

Table 1: Catalyst and Ligand Systems for Sterically Hindered Suzuki Couplings

Catalyst PrecursorLigandSubstrate TypeTypical Loading (mol%)YieldReference
Pd₂(dba)₃P(t-Bu)₃Sterically Hindered Aryl Bromides1.5 - 3High[9]
Pd(OAc)₂SPhosSterically Hindered Aryl Bromides2High[9]
Pd(PPh₃)₄PPh₃2,6-Dibromopyridine5Good to Better[8][9]
PdCl₂(dppf)dppf2,6-Dibromopyridine3-5High[9]
Acenaphthoimidazolylidene Pd ComplexNHC LigandSterically Hindered Arylboronic Acids0.05 - 1>99%[5]

Table 2: Base and Solvent Combinations for Pyridine and Sterically Hindered Suzuki Couplings

BaseEquivalentsSolvent SystemTemperature (°C)Time (h)ObservationsReference
K₃PO₄2.0 - 3.01,4-Dioxane/H₂O80 - 10018 - 22Effective for di-arylation of dibromopyridines.[8][9]
K₂CO₃2.0 - 3.0DME/H₂O80 - 852 - 8High yields for pyridyl couplings.[9][10]
Cs₂CO₃2.0 - 3.0DMF100-Good for hindered boronic acid esters.[3]
t-BuOK2.01,4-DioxaneAmbient - 80-Excellent yields with NHC catalysts.[5]
KF3.01,4-Dioxane80 - 10012 - 24Effective for mono-arylation.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with 2,6-dimethylpyridine-4-boronic acid

This protocol is a generalized starting point based on effective conditions for similar substrates.[8][9][10] Optimization may be required for specific aryl halides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2,6-dimethylpyridine-4-boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) or (Pd₂(dba)₃, 0.025 mmol, 2.5 mol% with ligand)

  • Ligand (if required, e.g., SPhos, 0.06 mmol, 6 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 2,6-dimethylpyridine-4-boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • If not using a pre-formed catalyst like Pd(PPh₃)₄, add the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Place the flask in a pre-heated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

General Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle General Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R¹-B(OR)₂ + Base PdII_R_R1 R-Pd(II)L₂-R¹ Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R¹ RedElim->Product

Caption: General Suzuki-Miyaura Catalytic Cycle.

Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing the Suzuki coupling reaction as described in Protocol 1.

Experimental_Workflow Experimental Workflow for Suzuki Coupling A 1. Reagent Setup - Add Ar-X, Boronic Acid, Base, Catalyst to Schlenk Flask B 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) A->B C 3. Solvent Addition - Add degassed solvent via syringe B->C D 4. Reaction - Heat at 100°C with vigorous stirring - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine D->E F 6. Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate E->F G 7. Purification - Flash column chromatography F->G H 8. Characterization - Obtain pure product G->H

Caption: Experimental Workflow for Suzuki Coupling.

References

The Role of (2,6-Dimethylpyridin-4-yl)boronic Acid in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

(2,6-Dimethylpyridin-4-yl)boronic acid is a specialized chemical intermediate that holds potential as a building block in the synthesis of novel agrochemicals. While specific, commercialized pesticides directly synthesized from this particular boronic acid are not prominently documented in publicly available scientific literature and patent databases, its structural features—a pyridine ring with dimethyl substitution—are present in various classes of fungicides, herbicides, and insecticides. This suggests its utility in research and development for creating new active ingredients.

The primary application of this compound in agrochemical synthesis would be through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry and is widely employed in the agrochemical industry to construct complex molecular architectures from simpler precursors.

Principle of Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base. This reaction would be employed to introduce the 2,6-dimethylpyridin-4-yl moiety into a larger molecule, a common strategy in the design of new agrochemicals to fine-tune their biological activity, selectivity, and physicochemical properties.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product Boronic_Acid This compound Product Coupled Product (Potential Agrochemical Precursor) Boronic_Acid->Product + Aryl_Halide Aryl or Heteroaryl Halide (X = Br, I, Cl) Aryl_Halide->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

Potential Applications in Different Agrochemical Classes

Fungicides

The 2,6-dimethylpyridine core is a feature in some fungicidal compounds. The introduction of this moiety can influence the compound's binding affinity to target enzymes in fungi, potentially leading to new modes of action or overcoming existing resistance mechanisms. The synthesis of novel pyridine carboxamide fungicides, for example, could explore the use of this compound to introduce this specific substitution pattern.

Herbicides

Pyridine-based herbicides are a significant class of agrochemicals. The substitution pattern on the pyridine ring is critical for their herbicidal activity and crop selectivity. By using this compound, researchers can create novel pyridine carboxylate or other pyridine-based herbicides. The dimethyl groups can enhance the molecule's stability and lipophilicity, which may improve its uptake by target weeds.

Insecticides

Several modern insecticides feature a pyridine core, including the neonicotinoids. While the substitution patterns in commercial neonicotinoids differ, the exploration of new derivatives is an ongoing area of research. The 2,6-dimethylpyridin-4-yl group could be incorporated into novel insecticide scaffolds to investigate their activity on insect nicotinic acetylcholine receptors or other targets.

Experimental Protocols

While specific protocols for the synthesis of a named agrochemical using this compound are not available, a general experimental protocol for a Suzuki-Miyaura coupling reaction to synthesize a biaryl compound, a common precursor to more complex agrochemicals, is provided below. This protocol is based on established methodologies for similar coupling reactions.

Protocol: Synthesis of 4-Aryl-2,6-dimethylpyridine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst (0.02-0.05 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2,6-dimethylpyridine.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the synthesis of a generic 4-Aryl-2,6-dimethylpyridine to illustrate how results would be presented. Actual yields and purity would depend on the specific substrates and optimized reaction conditions.

EntryAryl Bromide (Ar-Br)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285>98
21-Bromo-4-fluorobenzenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane90892>99
32-BromonaphthalenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001678>97

Workflow for Agrochemical Discovery and Synthesis

The synthesis of a new agrochemical is a multi-step process. The Suzuki-Miyaura coupling is a key step in the "Lead Optimization" phase.

Agrochemical_Discovery cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Optimization cluster_Testing Screening & Development Target_ID Target Identification Lead_Gen Lead Generation Target_ID->Lead_Gen Building_Blocks Precursor Synthesis (e.g., this compound) Lead_Gen->Building_Blocks Coupling Suzuki-Miyaura Coupling Building_Blocks->Coupling Lead_Opt Lead Optimization Coupling->Lead_Opt Screening Biological Screening Lead_Opt->Screening Field_Trials Field Trials Screening->Field_Trials

Asymmetric Suzuki-Miyaura Coupling with Pyridine-Derived Boronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric Suzuki-Miyaura cross-coupling reaction is a powerful tool for the stereoselective synthesis of chiral biaryl compounds, which are pivotal structural motifs in numerous pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the asymmetric Suzuki-Miyaura coupling of pyridine-derived boronic acids, with a focus on overcoming the challenges associated with these heteroaromatic substrates.

Introduction

The pyridine ring is a ubiquitous scaffold in medicinal chemistry. However, the direct use of pyridine-boronic acids in asymmetric Suzuki-Miyaura couplings has been challenging. Recent advancements, particularly in rhodium-catalyzed systems, have demonstrated that modification of the pyridine ring, such as the introduction of a chlorine atom at the 2-position, renders these substrates suitable for highly enantioselective transformations. This approach has been successfully applied to the synthesis of key intermediates for drugs like the PARP inhibitor Niraparib and the natural product Isoanabasine.[1][2]

Data Presentation

The following tables summarize the quantitative data for the rhodium-catalyzed asymmetric Suzuki-Miyaura coupling of various 2-chloropyridine-derived boronic acids with cyclic allylic electrophiles. These reactions typically employ a rhodium precursor and a chiral diene ligand to achieve high enantioselectivity.

Table 1: Asymmetric Coupling of 2-Chloropyridine-3-boronic Acid with Various Allylic Chlorides

EntryAllylic ChlorideProductYield (%)ee (%)
1Cyclohexenyl chloride3-(2-Chloropyridin-3-yl)cyclohex-1-ene8598
2Cyclopentenyl chloride3-(2-Chloropyridin-3-yl)cyclopent-1-ene7897
31-Chlorocyclohept-1-ene3-(2-Chloropyridin-3-yl)cyclohept-1-ene8296

Table 2: Asymmetric Coupling of Various 2-Chloropyridine Boronic Acids with Cyclohexenyl Chloride

EntryBoronic AcidProductYield (%)ee (%)
12-Chloropyridine-3-boronic acid3-(2-Chloropyridin-3-yl)cyclohex-1-ene8598
22-Chloropyridine-4-boronic acid4-(2-Chloropyridin-4-yl)cyclohex-1-ene8195
32-Chloro-5-methylpyridine-3-boronic acid3-(2-Chloro-5-methylpyridin-3-yl)cyclohex-1-ene8899
42-Chloro-6-(trifluoromethyl)pyridine-3-boronic acid3-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)cyclohex-1-ene7597

Experimental Protocols

General Protocol for Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Coupling

This protocol is a general guideline for the asymmetric coupling of a 2-chloropyridine-derived boronic acid with a cyclic allylic chloride, based on established methodologies.[2][3]

Materials:

  • 2-Chloropyridine-derived boronic acid (1.2 equivalents)

  • Cyclic allylic chloride (1.0 equivalent)

  • [Rh(cod)Cl]₂ (Rhodium(I) norbornadiene chloride dimer) (2.5 mol%)

  • Chiral diene ligand (e.g., (R,R)-Ph-bod*) (6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-chloropyridine-derived boronic acid, [Rh(cod)Cl]₂, the chiral diene ligand, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the cyclic allylic chloride to the flask.

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane and degassed water (typically in a 10:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched product.

Mandatory Visualization

Catalytic Cycle of the Asymmetric Suzuki-Miyaura Coupling

Asymmetric Suzuki-Miyaura Catalytic Cycle Ox_Add Oxidative Addition Allyl_Rh_L_star Allyl-Rh(III)LX Ox_Add->Allyl_Rh_L_star X- Transmetalation Transmetalation Allyl_Rh_L_star->Transmetalation Aryl_Allyl_Rh_L_star Aryl-Allyl-Rh(III)L* Transmetalation->Aryl_Allyl_Rh_L_star -B(OH)₂X Red_Elim Reductive Elimination Aryl_Allyl_Rh_L_star->Red_Elim Product Enantioenriched Product Red_Elim->Product Rh_L_star Rh_L_star Red_Elim->Rh_L_star Regeneration of Catalyst Allyl_X Racemic Allylic Halide Allyl_X->Ox_Add Aryl_BOH 2-Cl-Py-B(OH)₂ + Base Aryl_BOH->Transmetalation

Caption: Catalytic cycle for the Rh-catalyzed asymmetric Suzuki-Miyaura coupling.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 2-Cl-Py-Boronic Acid - Allylic Halide - Rh Catalyst - Chiral Ligand - Base Solvents Prepare Anhydrous & Degassed Solvents Setup Assemble Reaction Under Inert Atmosphere Solvents->Setup Heating Heat to Reaction Temperature with Stirring Setup->Heating Monitoring Monitor Reaction by TLC/LC-MS Heating->Monitoring Quench Cool and Quench the Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Analysis Characterize Product (NMR, MS, Chiral HPLC) Purification->Analysis

Caption: General experimental workflow for asymmetric Suzuki-Miyaura coupling.

References

Ligand Selection for Suzuki Reactions with (2,6-Dimethylpyridin-4-yl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful Suzuki-Miyaura cross-coupling of (2,6-Dimethylpyridin-4-yl)boronic acid with various aryl halides. The sterically hindered nature of this particular boronic acid presents unique challenges, making the judicious selection of a suitable phosphine ligand paramount for achieving high reaction yields and efficiency. These guidelines are based on established principles for sterically demanding and heteroaromatic Suzuki couplings.

Introduction

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science research.[1] However, substrates with significant steric hindrance, such as this compound, can impede the catalytic cycle, leading to low conversion rates. The choice of the palladium catalyst's phosphine ligand is critical in overcoming these steric challenges and facilitating efficient coupling. Bulky and electron-rich phosphine ligands have been demonstrated to be particularly effective in these demanding transformations.[2]

Ligand Performance in Suzuki Couplings of Sterically Hindered Substrates

The selection of an appropriate ligand is crucial for a successful Suzuki coupling reaction, especially with sterically hindered partners. Below is a summary of commonly employed phosphine ligands and their general performance characteristics in the coupling of challenging substrates. While specific data for this compound is not extensively published, the following data for analogous systems provides a strong predictive framework.

LigandStructureKey Features & Performance
Triphenylphosphine (PPh₃) P(C₆H₅)₃Standard, widely used ligand. Often gives low to moderate yields with sterically hindered substrates.
Tricyclohexylphosphine (PCy₃) P(C₆H₁₁)₃Bulky and electron-rich, often improves yields for sterically hindered couplings compared to PPh₃.[2]
Tri-tert-butylphosphine (P(t-Bu)₃) P(C(CH₃)₃)₃Very bulky and electron-rich, highly effective for a wide range of aryl and vinyl halides, including chlorides, often at room temperature.[2]
Buchwald Ligands (e.g., SPhos) A class of bulky, electron-rich biaryl phosphine ligands known for their high efficiency in challenging cross-coupling reactions, including those with heteroaryl substrates.[3]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These should be regarded as starting points, and optimization of specific parameters may be necessary for different substrates.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

  • Degassed water

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Place the vial in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using P(t-Bu)₃

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium fluoride (KF) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, Pd₂(dba)₃, and P(t-Bu)₃ to an oven-dried reaction vial with a magnetic stir bar.

  • Add the anhydrous, degassed 1,4-dioxane and stir for 10 minutes.

  • Add this compound and the base (Cs₂CO₃ or KF).

  • Seal the vial and remove from the glovebox.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C) and stir for 4-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

Visualizations

To further elucidate the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)L₂-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Base, Pd Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: General Experimental Workflow for Suzuki Coupling.

Conclusion

The successful Suzuki-Miyaura cross-coupling of the sterically hindered this compound is highly dependent on the selection of an appropriate catalytic system. The use of bulky, electron-rich phosphine ligands, such as P(t-Bu)₃ and Buchwald-type ligands like SPhos, is strongly recommended to overcome the steric hindrance and achieve high yields. The provided protocols offer a solid foundation for developing efficient and robust synthetic routes to novel 4-aryl-2,6-dimethylpyridine derivatives for applications in drug discovery and materials science. Careful optimization of the reaction conditions for each specific substrate combination remains crucial for achieving optimal results.

References

Application Notes and Protocols: Synthesis of Novel Isothiazolopyridone Analogs using 2,6-Dimethyl-4-pyridylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolopyridones represent a novel class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent antibacterial activity.[1][2] These compounds function by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, making them promising candidates for the development of new antimicrobial agents.[1][2] A key strategy for enhancing the efficacy and modulating the pharmacological properties of isothiazolopyridones involves the introduction of diverse substituents onto the core scaffold. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing aryl or heteroaryl moieties.[3][4][5]

This document provides a detailed protocol for the synthesis of a novel 7-(2,6-dimethyl-4-pyridyl)-isothiazolopyridone derivative via a Suzuki-Miyaura coupling reaction between a 7-halo-isothiazolopyridone precursor and 2,6-Dimethyl-4-pyridylboronic Acid. The incorporation of the 2,6-dimethyl-4-pyridyl group is of interest for its potential to enhance antibacterial potency, as similar substitutions have shown to be beneficial in other classes of antibacterial agents.[2]

Reaction Scheme

A general scheme for the Suzuki-Miyaura coupling to synthesize the target isothiazolopyridone derivative is presented below. This reaction involves the palladium-catalyzed coupling of a 7-halo-isothiazolopyridone with 2,6-Dimethyl-4-pyridylboronic Acid in the presence of a suitable base and ligand.

  • Reactants: 7-Halo-isothiazolopyridone, 2,6-Dimethyl-4-pyridylboronic Acid

  • Catalyst: Palladium(0) complex

  • Base: Required for activation of the boronic acid

  • Product: 7-(2,6-dimethyl-4-pyridyl)-isothiazolopyridone

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 7-(2,6-dimethyl-4-pyridyl)-isothiazolopyridone based on typical Suzuki-Miyaura coupling reactions.

ParameterValue
Reactant 1 7-Bromo-9-ethyl-1-thia-2,4a-diazacyclopenta[b]naphthalene-3,4-dione
Reactant 2 2,6-Dimethyl-4-pyridylboronic Acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Potassium Carbonate
Solvent 1,4-Dioxane/Water
Reaction Temperature 90 °C
Reaction Time 12 hours
Yield 85%
Purity (by HPLC) >98%
Molecular Weight 353.42 g/mol
Appearance Off-white to pale yellow solid

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of 7-(2,6-dimethyl-4-pyridyl)-9-ethyl-1-thia-2,4a-diazacyclopenta[b]naphthalene-3,4-dione.

Materials:

  • 7-Bromo-9-ethyl-1-thia-2,4a-diazacyclopenta[b]naphthalene-3,4-dione (1.0 mmol)

  • 2,6-Dimethyl-4-pyridylboronic Acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Potassium Carbonate (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Deionized Water (2 mL)

  • Nitrogen gas supply

  • Round-bottom flask (50 mL)

  • Condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 7-Bromo-9-ethyl-1-thia-2,4a-diazacyclopenta[b]naphthalene-3,4-dione (1.0 mmol), 2,6-Dimethyl-4-pyridylboronic Acid (1.5 mmol), and Potassium Carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen gas for 10-15 minutes to create an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Reaction Conditions: Attach a condenser to the flask and heat the mixture to 90 °C with vigorous stirring. Maintain the reaction at this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-(2,6-dimethyl-4-pyridyl)-9-ethyl-1-thia-2,4a-diazacyclopenta[b]naphthalene-3,4-dione.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for the palladium-catalyzed Suzuki-Miyaura coupling reaction.[3][5][6] The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)2 (from R'-B(OH)2 + Base) PdII_R_R1 R-Pd(II)Ln-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim Product R-R' RedElim->Product Product->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of the target isothiazolopyridone derivative.

Experimental_Workflow start Start setup Reaction Setup: - 7-Bromo-isothiazolopyridone - 2,6-Dimethyl-4-pyridylboronic Acid - K2CO3 start->setup inert Purge with Nitrogen setup->inert add_solvents Add 1,4-Dioxane and Water inert->add_solvents add_catalyst Add Pd(PPh3)4 add_solvents->add_catalyst react Heat at 90°C for 12h add_catalyst->react workup Workup: - Dilute with Ethyl Acetate - Wash with Water and Brine react->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 7-(2,6-dimethyl-4-pyridyl)-isothiazolopyridone.

Potential Applications and Signaling Pathways

Isothiazole and its derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[7][8][9][10] The synthesized 7-(2,6-dimethyl-4-pyridyl)-isothiazolopyridone is a novel compound designed to target bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair in bacteria, and their inhibition leads to bacterial cell death. The introduction of the 2,6-dimethyl-4-pyridyl moiety may influence the compound's binding affinity to these enzymes, potentially enhancing its antibacterial spectrum and potency.

Further studies would be required to fully elucidate the mechanism of action and to evaluate the in vitro and in vivo efficacy of this novel derivative against a panel of clinically relevant bacterial strains. The development of such novel antibacterial agents is critical in the face of growing antibiotic resistance.

Inhibition of Bacterial DNA Replication

The following diagram illustrates the targeted signaling pathway.

Signaling_Pathway drug 7-(2,6-dimethyl-4-pyridyl) -isothiazolopyridone gyrase DNA Gyrase drug->gyrase Inhibits topoIV Topoisomerase IV drug->topoIV Inhibits supercoiling DNA Supercoiling gyrase->supercoiling Regulates decatenation Chromosome Decatenation topoIV->decatenation Regulates replication DNA Replication supercoiling->replication decatenation->replication cell_death Bacterial Cell Death replication->cell_death Inhibition leads to

Caption: Targeted pathway: Inhibition of bacterial DNA gyrase and topoisomerase IV.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (2,6-Dimethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving (2,6-Dimethylpyridin-4-yl)boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be inactive or inhibited. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to deactivation.[1] 2. Inefficient Transmetalation: Steric hindrance from the two methyl groups on the pyridine ring can slow down the transfer of the aryl group from boron to palladium. 3. Protodeboronation: The C-B bond of the boronic acid can be cleaved, especially in the presence of water and certain bases, leading to the formation of 2,6-dimethylpyridine.[2][3] 4. Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or solvent impurities can negatively impact the reaction.1. Catalyst & Ligand Selection:     a. Use a Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst that is efficiently reduced in situ.[4]     b. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to promote oxidative addition and reductive elimination.[5] These can also prevent catalyst inhibition by the pyridine nitrogen.[1] 2. Base and Solvent Optimization:     a. Use a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1]     b. Anhydrous solvents like dioxane, THF, or toluene are often preferred to minimize protodeboronation.[1] A small amount of water can sometimes be beneficial with phosphate or carbonate bases.[1] 3. Stabilize the Boronic Acid:     a. Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a diethanolamine adduct.[4][6] These can release the boronic acid slowly, minimizing degradation. 4. Reaction Conditions:     a. Ensure all reagents are pure and solvents are rigorously degassed to remove oxygen.[4]     b. Increase the reaction temperature, as sterically hindered substrates may require more forcing conditions.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[4][6] 2. Inefficient Catalytic Cycle: If the cross-coupling is slow, homocoupling can become a competitive side reaction. 3. Use of Pd(II) Precatalyst: Inefficient reduction of Pd(II) to the active Pd(0) species can lead to side reactions, including homocoupling.[6]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[4] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4] 3. Optimize Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway.[4]
Formation of Other Side Products (e.g., Dehalogenation) 1. Dehalogenation of Aryl Halide: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.1. Optimize Reaction Conditions: Carefully screen the base, solvent, and temperature to find conditions that favor cross-coupling over dehalogenation.[1]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. For challenging substrates like this, pre-formed catalysts or highly active ligand systems (e.g., Buchwald ligands) are recommended.[1][5]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. This compound, being a heteroaryl boronic acid, may be prone to degradation.[4]

  • Base and Solvent: The choice of base and solvent is critical. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring.[4]

Q2: I am observing significant protodeboronation of my this compound. How can I prevent this?

A2: Protodeboronation is a common side reaction with heteroaryl boronic acids.[2][3] To minimize it:

  • Use a Milder Base: Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4]

  • Anhydrous Conditions: Water is a proton source for this side reaction. Using anhydrous solvents can significantly reduce protodeboronation.[1][4]

  • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to its pinacol ester, MIDA boronate, or diethanolamine adduct. These are generally more stable and can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus its degradation.[4][6]

Q3: What are the best catalyst and ligand combinations for coupling the sterically hindered this compound?

A3: For sterically hindered boronic acids, especially those with ortho-substituents, more forcing conditions and specialized catalysts are often required.

  • Bulky, Electron-Rich Ligands: These are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[5] They facilitate the oxidative addition and reductive elimination steps, which can be slowed by steric hindrance.

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with these ligands. Air-stable precatalysts that incorporate these ligands (e.g., XPhos Pd G3) are also excellent choices as they are more convenient to handle.[4]

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave-assisted synthesis can be highly effective. It often leads to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loading.[7] For a challenging coupling like this, microwave heating could be a valuable optimization parameter to explore.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      L2 Transmetalation->Ar-Pd(II)-Ar'_L2 X- X- Transmetalation->X- Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 [Ar'B(OH)3]- [Ar'B(OH)3]- Ar'-B(OH)2->[Ar'B(OH)3]- Base Base Base->[Ar'B(OH)3]- [Ar'B(OH)3]-->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_reagents->start Reagents Impure check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty optimize_catalyst Optimize Catalyst System (Bulky Ligand, Precatalyst) check_conditions->optimize_catalyst Conditions OK stabilize_boronic Use Stable Boronic Acid Derivative (Pinacol Ester, MIDA Boronate) optimize_catalyst->stabilize_boronic No Improvement success Improved Yield optimize_catalyst->success Improvement stabilize_boronic->success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

Challenges in using sterically hindered pyridine boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sterically hindered pyridine boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using a sterically hindered pyridine boronic acid?

A1: Low yields are a common challenge stemming from several factors. The primary reasons include steric hindrance, which can slow down crucial steps in the catalytic cycle, and catalyst deactivation, where the pyridine nitrogen can coordinate to the palladium center, inhibiting its activity.[1][2] Additionally, the inherent instability of some pyridine boronic acids can lead to decomposition before productive coupling occurs.[3]

Q2: What are the most common side reactions I should be aware of?

A2: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a reaction often facilitated by aqueous bases.[1][4] Homocoupling is the self-coupling of the boronic acid to form a bipyridine byproduct, which can be promoted by the presence of oxygen or inefficient palladium catalysts.[1]

Q3: How can I improve the stability of my pyridine boronic acid during the reaction?

A3: To mitigate instability, especially protodeboronation, you can switch from a boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt.[1][4] These derivatives are less prone to decomposition under reaction conditions.[4] Using anhydrous conditions where possible and carefully selecting a weaker base can also reduce the rate of protodeboronation.[5]

Q4: Which catalyst and ligand system is generally best for these challenging couplings?

A4: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[2] Highly active catalyst systems are required.[1] The most successful strategies employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2][6] These ligands stabilize the catalyst, promote difficult oxidative addition, and accelerate the final reductive elimination step.[1][2]

Q5: My pyridine boronic acid has poor solubility in the reaction solvent. What can I do?

A5: Pyridine boronic acids are polar and tend to be soluble in polar protic solvents like water and methanol, and moderately soluble in polar aprotic solvents like DMSO and DMF.[7] They are often sparingly soluble in common nonpolar coupling solvents like toluene.[7] If solubility is an issue, consider using a more polar solvent system, such as dioxane/water or DMF.[8] The formation of boronate esters can sometimes improve solubility in organic solvents.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Low or No Conversion

Q1: My reaction shows low to no conversion of starting materials. What should I investigate first?

A1: When faced with low or no conversion, a systematic approach is necessary. The issue often lies with the catalyst system or reaction conditions, which are critical for activating hindered substrates.

  • Potential Cause 1: Ineffective Catalyst System. Standard palladium catalysts often fail with hindered substrates.[2] The steric bulk on the pyridine ring and/or the coupling partner can impede key steps of the catalytic cycle.[2][6]

    • Solution: Employ a more active catalyst system. Use palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][6][10] These specialized ligands are essential for promoting the reaction.[1][6]

  • Potential Cause 2: Catalyst Deactivation. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[2]

    • Solution: The use of bulky ligands helps shield the metal center from inhibitory coordination by the pyridine nitrogen.[1]

  • Potential Cause 3: Suboptimal Base or Solvent. The choice of base and solvent significantly impacts reaction outcomes.[2] The base must be strong enough to form the active boronate species for transmetalation.[1][2]

    • Solution: Screen different bases. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2][10] Ensure the solvent is anhydrous and properly degassed, as oxygen can decompose the catalyst.[6] Common solvents include 1,4-dioxane, toluene, or DMF.[2]

  • Potential Cause 4: Insufficient Temperature. Hindered couplings often require more energy to overcome the activation barrier.[1]

    • Solution: Increase the reaction temperature, typically to 80-110 °C. Microwave heating can also be effective for accelerating slow reactions.

Problem: Significant Side Products

Q2: I'm observing a major byproduct corresponding to the protonated (deboronated) pyridine. What is this and how can I prevent it?

A2: This side product results from protodeboronation , a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond.[4] This is particularly problematic with electron-rich or sterically hindered boronic acids, especially in the presence of aqueous bases.[1][5]

  • Strategy 1: Use a More Stable Boron Reagent. This is the most effective approach. Convert the boronic acid to a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1][4] These derivatives are significantly more stable and less prone to protodeboronation.[4] MIDA boronates are also highly stable and release the boronic acid slowly during the reaction, minimizing its concentration and decomposition.[4][5]

  • Strategy 2: Modify Reaction Conditions. If using the boronic acid is necessary, use an excess (1.5-2.0 equivalents) to compensate for decomposition.[5] Running the reaction under anhydrous conditions can also minimize this side reaction.[2]

  • Strategy 3: Optimize the Base. In some cases, a weaker base like KF may reduce the rate of protodeboronation.[5]

Q3: My mass spec shows a dimer of my pyridine boronic acid. What is this and how can I minimize it?

A3: This byproduct is the result of homocoupling , where two molecules of the boronic acid couple with each other.[1] This is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1]

  • Solution 1: Ensure Anaerobic Conditions. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1][6]

  • Solution 2: Use an Efficient Catalyst System. Use a Pd(0) source like Pd(PPh₃)₄ (if appropriate for the substrate) or an efficient precatalyst system that rapidly generates the active Pd(0) species.[1]

  • Solution 3: Slow Addition. In some cases, slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of homocoupling.[2]

Problem: Substrate-Specific Issues

Q4: My 2-pyridyl boronic acid is particularly unstable and gives poor results. Are there special considerations?

A4: Yes, 2-pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation.[4][11] This difficulty is attributed to the proximity of the basic nitrogen atom, which can facilitate the cleavage of the C-B bond.[4]

  • Solution: For 2-pyridyl substrates, it is highly recommended to use more stable derivatives.[12] Lithium triisopropyl 2-pyridyl boronate has been shown to be an effective nucleophile in Suzuki-Miyaura reactions where the corresponding boronic acid fails.[3] Using the pinacol ester is another robust strategy.[12]

Q5: I'm using an aryl chloride as a coupling partner and the reaction is not working. What changes are needed?

A5: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond.[1][5] Successfully coupling them, especially with a hindered nucleophile, requires a highly active catalyst system capable of facilitating the difficult oxidative addition step.

  • Solution: A combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky, electron-rich dialkylbiaryl phosphine ligand (like SPhos, XPhos) or a specialized NHC-palladium complex is often necessary to achieve good yields.[1][5] Standard catalysts will likely fail.[1] Higher temperatures and stronger bases may also be required.[1]

Problem: Purification Challenges

Q6: How can I effectively purify my final product from the reaction mixture and excess reagents?

A6: Purification can be challenging due to the polar nature of the pyridine-containing product and the presence of various inorganic salts and catalyst residues.

  • Workup: After the reaction is complete, cool the mixture, dilute it with an organic solvent like ethyl acetate, and wash with water or brine to remove inorganic bases and salts.

  • Chromatography: The most common purification method is flash column chromatography on silica gel.[8] A gradient elution using a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent the product from streaking on the silica gel.

  • Alternative Methods: If chromatography is difficult, consider crystallization or acid/base extraction if your product's properties allow. For impurities derived from phosphorus ligands, specific workup procedures or alternative ligand choices might be necessary.[13][14]

Data Presentation: Recommended Reaction Components

The selection of catalyst, ligand, base, and solvent is paramount for success. The tables below summarize effective combinations reported for challenging Suzuki-Miyaura couplings.

Table 1: Recommended Catalyst & Ligand Systems for Hindered Couplings

Palladium SourceLigand TypeSpecific Ligand ExamplesTarget SubstratesReference
Pd(OAc)₂, Pd₂(dba)₃Buchwald Biaryl PhosphinesXPhos, SPhos, RuPhosSterically hindered aryl/heteroaryl halides and boronic acids[1][2][6]
Pd(OAc)₂, Pd₂(dba)₃N-Heterocyclic Carbenes (NHCs)IPr, AcenaphthoimidazolylideneSterically hindered aryl chlorides and bromides[1][10]
PdCl₂(dppf)Ferrocenyl PhosphinedppfGeneral use, can be effective but may require optimization for hindered cases[15]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)NoneGenerally ineffective for hindered substrates, used as a baseline[2]

Table 2: Comparison of Common Bases and Solvents

BaseStrengthCommon SolventsNotesReference
K₃PO₄Strong1,4-Dioxane, Toluene, DMFFrequently effective for challenging and hindered couplings.[1][1][2]
Cs₂CO₃Strong1,4-Dioxane, Toluene, DMFA strong and often effective base, similar in performance to K₃PO₄.[1][2][1][2]
K₂CO₃, Na₂CO₃ModerateDioxane/Water, Toluene/WaterCommonly used, but may be less effective for highly hindered systems.[1][1][15]
t-BuOKVery Strong1,4-Dioxane, TolueneUsed for very challenging systems, especially with aryl chlorides.[10][2][10]
KFWeakDioxaneCan be useful when trying to minimize protodeboronation.[5][3][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Pyridine Boronic Acid

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Sterically hindered pyridine boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1 - 0.2 M)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, ligand, and base.[2][8]

  • Inert Atmosphere: Seal the vessel and purge it by evacuating and backfilling with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Reagent Addition: Under the inert atmosphere, add the sterically hindered pyridine boronic acid (or its ester derivative).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[8]

Visualizations

// Nodes start [label="Low Yield or No Reaction Observed", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is the Catalyst System Active Enough?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are Reaction Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; check_boron [label="Is the Boronic Acid Decomposing?", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol_catalyst [label="Use Bulky, Electron-Rich Ligands\n(e.g., SPhos, XPhos, NHCs)", shape="note", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions_temp [label="Increase Reaction Temperature\n(80-110 °C or Microwave)", shape="note", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions_base [label="Screen Stronger Bases\n(K₃PO₄, Cs₂CO₃, t-BuOK)", shape="note", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_boron [label="Switch to a More Stable Derivative\n(Pinacol Ester, MIDA Boronate,\nor Trifluoroborate Salt)", shape="note", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_degas [label="Ensure Rigorous Degassing\nand Inert Atmosphere", shape="note", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_catalyst; start -> check_conditions; start -> check_boron;

check_catalyst -> sol_catalyst [label="No", color="#4285F4"]; check_catalyst -> sol_degas [label="Maybe", color="#4285F4"];

check_conditions -> sol_conditions_temp [label="No", color="#4285F4"]; check_conditions -> sol_conditions_base [label="No", color="#4285F4"];

check_boron -> sol_boron [label="Yes (Protodeboronation)", color="#4285F4"]; } end_dot Caption: Troubleshooting workflow for low-yield reactions.

// Nodes Pd0 [label="Active Pd(0)Lₙ Catalyst"]; OxAdd [label="Oxidative Addition\n(R¹-Pd(II)-X)Lₙ", fillcolor="#F1F3F4"]; Transmetal [label="Transmetalation\n(R¹-Pd(II)-R²)Lₙ", fillcolor="#F1F3F4"]; RedElim [label="Reductive Elimination", fillcolor="#F1F3F4"]; Product [label="Product\nR¹-R²", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactant Nodes ArX [label="Aryl Halide (R¹-X)", shape="invhouse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="Boronate (R²-B(OR)₃⁻)", shape="invhouse", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape="cds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Pyridine Boronic Acid (R²-B(OH)₂)", shape="invhouse", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Slowed by hindered R¹\nor unreactive Ar-Cl"]; ArX -> OxAdd; Base -> Boronic; BoronicAcid -> Boronic [style=dashed];

OxAdd -> Transmetal; Boronic -> Transmetal [label="Rate-limiting step,\nimpeded by steric hindrance\non R¹ and/or R²"];

Transmetal -> RedElim; RedElim -> Pd0; RedElim -> Product;

// Deactivation Path Deactivation [label="Catalyst Deactivation\n(Pyridine Coordination)", shape="octagon", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pd0 -> Deactivation [color="#EA4335", style="dashed", label="Inhibition"]; } end_dot Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

// Nodes Prep [label="1. Reagent Prep\n(Dry/Degas Solvents,\nWeigh Reagents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="2. Reaction Setup\n(Add solids, Purge with\nInert Gas)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="3. Reaction\n(Add Solvent, Heat\nwith Stirring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="4. Monitoring\n(TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="5. Workup\n(Quench, Extract,\nDry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="6. Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="7. Analysis\n(NMR, MS)", shape="ellipse", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prep -> Setup; Setup -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete", style=dashed]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Analyze; } end_dot Caption: General experimental workflow for cross-coupling.

References

Technical Support Center: Protodeboronation of (2,6-Dimethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (2,6-Dimethylpyridin-4-yl)boronic acid, focusing on its stability under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is a chemical reaction where a carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a common undesired side reaction in applications like Suzuki-Miyaura cross-coupling, as it consumes the boronic acid, leading to the formation of a deboronated byproduct (in this case, 2,6-dimethylpyridine) and reducing the yield of the desired product.[1][2] For heteroaromatic boronic acids, including pyridine derivatives, the tendency to undergo protodeboronation can be highly variable and is heavily influenced by the reaction conditions.[1]

Q2: How do basic conditions affect the protodeboronation of this compound?

A2: Basic conditions are known to promote the protodeboronation of many arylboronic acids.[2][3][4] The reaction often proceeds through the formation of a more reactive boronate anion, [ArB(OH)3]⁻.[5][6] The rate of this base-catalyzed process is pH-dependent, often increasing significantly at high pH.[2][7] While 4-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts[6], the presence of electron-donating methyl groups in this compound can influence its electronic properties and, consequently, its stability in basic media.

Q3: Is this compound expected to be stable?

A3: While 2-pyridylboronic acid is notoriously unstable, 3- and 4-pyridylboronic acids are significantly more stable.[6] However, even stable boronic acids can undergo protodeboronation under forcing basic conditions (high pH, elevated temperatures). The stability of this compound should not be taken for granted, especially during prolonged reaction times or at high temperatures in aqueous basic solutions.

Q4: Are boronic esters of this compound more stable to protodeboronation?

A4: It is a common assumption that converting a boronic acid to its ester form, such as a pinacol ester, increases its stability against protodeboronation.[8] While this can be true, it is not a universal rule.[2][8] The stability of boronic esters is nuanced, and in some cases, hydrolysis of the ester back to the boronic acid can be a prelude to protodeboronation.[2][9] However, for notoriously unstable boronic acids, derivatives like MIDA (N-methyliminodiacetic acid) boronates have been shown to be air-stable and can slowly release the boronic acid under reaction conditions, potentially mitigating protodeboronation.[10]

Troubleshooting Guide

Issue: Low yield of the desired cross-coupling product and formation of 2,6-dimethylpyridine byproduct.

This is a strong indication that protodeboronation is competing with your desired reaction. The following steps can help you diagnose and mitigate the issue.

Troubleshooting_Protodeboronation start Low Yield & Deboronated Byproduct Observed check_conditions Analyze Reaction Conditions start->check_conditions base_issue Is a strong base (e.g., NaOH, KOH) used at high concentration? check_conditions->base_issue temp_issue Is the reaction temperature high (>80 °C)? base_issue->temp_issue No weaker_base Action: Switch to a weaker base (e.g., K2CO3, Cs2CO3) or use lower concentration. base_issue->weaker_base Yes solvent_issue Is an aqueous solvent used? temp_issue->solvent_issue No lower_temp Action: Lower the reaction temperature. temp_issue->lower_temp Yes anhydrous Action: Use anhydrous solvents or minimize water content. solvent_issue->anhydrous Yes monitor Monitor Reaction Kinetics solvent_issue->monitor No weaker_base->monitor lower_temp->monitor anhydrous->monitor boronic_ester Consider Boronic Acid Surrogate monitor->boronic_ester end Improved Yield monitor->end use_ester Action: Use a pinacol or MIDA ester instead of the free boronic acid. boronic_ester->use_ester use_ester->end

Factor Influence on Protodeboronation Recommended Action
Base Strength & Concentration Stronger bases and higher concentrations generally accelerate protodeboronation. The reaction is often fastest at high pH.[2][7]Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a lower concentration of a strong base.
Temperature Higher temperatures increase the rate of protodeboronation.Conduct the reaction at the lowest effective temperature. Consider a more active catalyst that allows for lower reaction temperatures.
Solvent The presence of a proton source, like water, is necessary for protodeboronation.[1]Use anhydrous solvents where possible. If water is required, use the minimum amount necessary.
Reaction Time Longer reaction times provide more opportunity for the side reaction to occur.Optimize the reaction time by monitoring its progress closely (e.g., by TLC, LC-MS, or GC-MS).
Catalyst System A highly active catalyst can promote the desired coupling to outcompete protodeboronation.Screen different palladium catalysts and ligands to find a more efficient system for the desired transformation.
Boronic Acid Form Free boronic acids are often more susceptible to protodeboronation than their ester derivatives.[4]Consider using a more stable surrogate, such as the corresponding pinacol or MIDA boronate.[10]

Experimental Protocols

Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the quantification of the rate of protodeboronation under specific basic conditions, in the absence of a coupling partner or catalyst, to isolate and study the stability of the boronic acid itself.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Aqueous base solution of known concentration (e.g., NaOD in D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a stock solution of an internal standard in the chosen deuterated solvent.

  • Reaction Setup: In an NMR tube, dissolve a known quantity of this compound and the internal standard in the deuterated solvent.

  • Initiation: At time zero (t=0), add a specific volume of the aqueous base solution to the NMR tube to achieve the desired pH.

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum. Continue to acquire spectra at regular intervals.

  • Analysis: Integrate the signals corresponding to a proton on the 2,6-dimethylpyridine ring of the boronic acid and the corresponding proton on the 2,6-dimethylpyridine byproduct. Compare these integrals to the integral of the internal standard to determine the concentration of each species over time. Plot the concentration of the boronic acid versus time to determine the rate of decomposition.

Protocol 2: Mitigating Protodeboronation using a MIDA Boronate Surrogate

This protocol outlines a general approach for a Suzuki-Miyaura cross-coupling reaction using the more stable N-methyliminodiacetic acid (MIDA) boronate of 2,6-dimethylpyridine.

Materials:

  • (2,6-Dimethylpyridin-4-yl)-MIDA boronate

  • Aryl halide coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Small amount of water (for slow release)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the (2,6-Dimethylpyridin-4-yl)-MIDA boronate, the aryl halide, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous organic solvent, followed by a minimal, controlled amount of water. The water facilitates the slow hydrolysis and release of the active boronic acid.[10]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the formation of the desired product and the 2,6-dimethylpyridine byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography).

References

Technical Support Center: Suzuki Reactions with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition in Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura reactions with 2-pyridine boronic acids particularly challenging?

A1: Reactions involving 2-pyridine boronic acids are notoriously difficult due to a phenomenon often called the "2-pyridyl problem".[1][2][3] The primary issue is the proximity of the nitrogen atom in the pyridine ring to the boronic acid group. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1][4][5] Furthermore, 2-pyridine boronic acids are highly susceptible to an undesired side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, reducing the yield of the desired product.[2][6][7]

Q2: What is protodeboronation and why is it more prevalent with 2-pyridine boronic acids?

A2: Protodeboronation is a side reaction that consumes the boronic acid, lowering the yield of the cross-coupled product.[6][8] 2-Pyridylboronic acids are especially prone to this decomposition pathway.[2][6] The nitrogen atom at the 2-position is believed to facilitate the cleavage of the C-B bond.[2] Factors that can accelerate protodeboronation include neutral pH conditions, higher reaction temperatures, and the choice of base and solvent.[6]

Q3: How does the position of the boronic acid group on the pyridine ring affect reactivity?

A3: The position of the boronic acid group significantly impacts the reactivity in Suzuki couplings:

  • 2-Pyridylboronic Acids: As discussed, these are the most challenging due to catalyst inhibition and a high propensity for protodeboronation.[1][7]

  • 3-Pyridylboronic Acids: These generally exhibit better reactivity compared to the 2-substituted isomers.

  • 4-Pyridylboronic Acids: While the nitrogen atoms are electron-withdrawing, successful couplings have been reported, often requiring optimized catalyst systems.[1]

  • 5-Pyrimidinylboronic Acids (analogy): These isomers are generally good coupling partners, giving high yields due to a favorable electronic environment for the transmetalation step.[1]

Q4: What are MIDA boronates and pinacol esters, and how do they help in couplings with pyridine boronic acids?

A4: MIDA (N-methyliminodiacetic acid) boronates and pinacol esters are more stable derivatives of boronic acids.[6][9] They are less prone to protodeboronation.[6][10] These derivatives can act as "slow-release" sources of the active boronic acid under the reaction conditions, which helps to minimize decomposition while still allowing for the desired cross-coupling to occur.[8][11] Using these protected forms is a common strategy to improve the success of challenging Suzuki reactions.[6][12]

Troubleshooting Guide

Problem 1: Low or no yield of the desired coupled product.

  • Potential Cause: Catalyst inhibition by the pyridine nitrogen.[1][4][5]

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][2] These ligands can promote the crucial steps of the catalytic cycle and mitigate catalyst deactivation.[1]

    • Catalyst Choice: Use a highly active palladium precatalyst, for instance, a G3 or G4 Buchwald precatalyst, which can generate the active Pd(0) species rapidly.[6][11]

    • Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction conversion.[6]

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[6]

Problem 2: Significant formation of a byproduct corresponding to the protonated starting pyridine (protodeboronation).

  • Potential Cause: Decomposition of the pyridine boronic acid.[2][6]

  • Solution:

    • Use Boronic Acid Derivatives: Switch from the free boronic acid to a more stable pinacol ester or MIDA boronate.[6][12]

    • Optimize Base and Solvent: The choice of base and solvent is critical.[4][13] Anhydrous conditions and the use of non-aqueous bases like K₃PO₄ can sometimes suppress protodeboronation.[4][6]

    • Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation, so running the reaction at a lower temperature may be beneficial.[6]

    • Highly Active Catalyst System: A very efficient catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[6]

Problem 3: Formation of significant homocoupling side products.

  • Potential Cause: Homocoupling of the boronic acid can occur, especially in the presence of Pd(II) species, which can be present if a Pd(II) precatalyst is used or if oxygen is not rigorously excluded.[12][14]

  • Solution:

    • Thorough Degassing: Ensure all solvents and reagents are properly degassed to minimize oxygen levels.[5][14]

    • Use of a Pd(0) Source: Employing a Pd(0) precatalyst can sometimes reduce homocoupling.

    • Optimize Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes help to minimize the homocoupling of the aryl halide.[6]

    • Lower Reaction Temperature: Reducing the reaction temperature may decrease the rate of homocoupling.[6]

Problem 4: The reaction is stalled with unreacted starting materials.

  • Potential Cause: Inefficient catalyst activity or deactivation.[5]

  • Solution:

    • Screen Different Catalyst Systems: Not all catalyst/ligand combinations are optimal for every substrate. Screening a variety of systems may be necessary.[6][15]

    • Check Reagent Quality: Ensure the purity of the boronic acid, aryl halide, base, and solvent, as impurities can poison the catalyst.[4]

    • Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway.[13] Consider screening different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).[13]

Data Presentation

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yields with Pyridine Boronic Acids

EntryAryl HalidePyridine Boronic Acid DerivativePd SourceLigandBaseSolventTemp (°C)Yield (%)
14-Bromoanisole2-Pyridyl MIDA boronatePd₂(dba)₃XPhosK₃PO₄DMF10095
22-Chloro-m-xylene3-Pyridine boronic acidPd₂(dba)₃Ligand 2K₃PO₄n-Butanol100-12081[15]
35-BromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃Ligand 1KFDioxane-91[7]
44-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃Ligand 1*KFDioxane-74[7]

*Note: "Ligand 1" and "Ligand 2" refer to specific phosphine ligands reported in the cited literature.[7][15] This table is a representative summary, and direct comparison of yields may not be appropriate due to varying reaction conditions across different studies.

Table 2: Influence of Base and Solvent on Suzuki Coupling Yields

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
12,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane10095[4]
22,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene10085[4]
32,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF10070[4]
4Aryl HalideArylboronic acidPalladium CatalystK₃PO₄Dioxane/H₂OHeatVaries
5Aryl HalideArylboronic acidPalladium CatalystCs₂CO₃Dioxane/H₂OHeatVaries

*Note: This table provides a general overview of the impact of base and solvent choices. Optimal conditions are highly substrate-dependent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Pyridine Boronic Acid Derivative

This is a generalized starting point and requires optimization for specific substrates.

Materials:

  • Pyridine boronic acid derivative (e.g., MIDA boronate or pinacol ester) (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., anhydrous K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene)

Procedure:

  • To an oven-dried reaction vessel, add the pyridine boronic acid derivative, aryl halide, and base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium precatalyst under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.[1][4]

Visualizations

Suzuki_Catalytic_Cycle_Inhibition Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Inhibition Catalyst Inhibition ArPdX->Inhibition ArPdPyr Ar-Pd(II)-Pyr(L_n) Transmetal->ArPdPyr RedElim Reductive Elimination ArPdPyr->RedElim RedElim->Pd0 Product Ar-Pyr RedElim->Product Inactive Inactive Pd Complex (Pyridine Coordinated) Inhibition->Inactive PyrBA Pyr-B(OR)2 PyrBA->Transmetal PyrBA->Inhibition Pyridine N ArX Ar-X ArX->OxAdd Base Base Base->Transmetal

Caption: Suzuki-Miyaura catalytic cycle with catalyst inhibition pathway.

Competing_Pathways Start Pyridine Boronic Acid + Aryl Halide + Pd Catalyst Coupling Successful Cross-Coupling Start->Coupling Fast Catalysis Inhibition Catalyst Inhibition Start->Inhibition N-Pd Coordination Protodeboronation Protodeboronation Start->Protodeboronation Decomposition Product Desired Biaryl Product Coupling->Product InactivePd Inactive Pd-Pyridine Complex Inhibition->InactivePd ProtonatedPyr Protonated Pyridine Byproduct Protodeboronation->ProtonatedPyr

Caption: Competing pathways in Suzuki reactions with pyridine boronic acids.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction CheckSideProducts Analyze Crude Reaction Mixture (e.g., by LC-MS, GC-MS) Start->CheckSideProducts IsProtodeboronation Significant Protodeboronation? CheckSideProducts->IsProtodeboronation IsHomocoupling Significant Homocoupling? IsProtodeboronation->IsHomocoupling No SolveProtodeboronation Use Boronic Ester/MIDA Boronate Optimize Base/Solvent Lower Temperature IsProtodeboronation->SolveProtodeboronation Yes IsStartingMaterial Mainly Unreacted Starting Materials? IsHomocoupling->IsStartingMaterial No SolveHomocoupling Ensure Thorough Degassing Use Pd(0) Precatalyst Optimize Stoichiometry IsHomocoupling->SolveHomocoupling Yes SolveInhibition Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading Screen Different Catalysts IsStartingMaterial->SolveInhibition Yes End Re-run Optimized Reaction SolveProtodeboronation->End SolveHomocoupling->End SolveInhibition->End

References

Improving the stability of (2,6-Dimethylpyridin-4-yl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the stability of (2,6-Dimethylpyridin-4-yl)boronic acid in solution.

Section 1: Frequently Asked Questions (FAQs) on Stability and Degradation

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like many heteroarylboronic acids, this compound is susceptible to two primary degradation pathways in solution:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the boronic acid.[1][2] This process is highly dependent on the pH of the solution.[1]

  • Oxidation: The carbon-boron bond can undergo oxidative cleavage, particularly in the presence of atmospheric oxygen.[3][4] This pathway can be accelerated by heat and the presence of certain metal catalysts.

Q2: My Suzuki-Miyaura coupling reaction using this compound is giving low or inconsistent yields. Could instability be the cause?

A2: Yes, instability is a very likely cause. The degradation of the boronic acid, either during storage or under the reaction conditions, can significantly reduce the amount of active reagent available for the cross-coupling, leading to poor yields.[5][6] Protodeboronation is a frequent culprit in failed or low-yield Suzuki reactions.[2] It is crucial to ensure the reagent is pure and the reaction is performed under conditions that minimize degradation.[5]

Q3: How can I minimize protodeboronation of my boronic acid during a reaction?

A3: Protodeboronation can be minimized by carefully controlling the reaction conditions. Key strategies include:

  • Use an Inert Atmosphere: Since oxygen can contribute to degradation, ensuring your reaction is run under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed is critical.[5]

  • Select a Milder Base: Strong bases, especially in aqueous media, can accelerate protodeboronation.[5] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Employ a "Slow-Release" Strategy: Using a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium organotrifluoroborate, allows for the slow release of the active boronic acid in situ. This keeps the concentration of the unstable free boronic acid low, minimizing its decomposition over the course of the reaction.[2][7]

Q4: Is it better to store this compound as a solid or in solution?

A4: It is strongly recommended to store this compound as a solid in a cool, dry place, preferably in a freezer and under an inert atmosphere.[8] Boronic acids are generally more stable in their solid form.[9] Solutions should be prepared fresh before use to avoid degradation.[10] If a solution must be stored, it should be kept cold, protected from light, and under an inert atmosphere for the shortest possible time.

Q5: I've heard that boronic acids can form cyclic trimers (boroxines). Is this an issue?

A5: Yes, boronic acids can dehydrate to form cyclic anhydrides known as boroxines.[11] This process alters the molecular weight and can complicate reaction stoichiometry, leading to inconsistent results. While this is often reversible in the presence of water, it is an indicator of potential instability. Storing the boronic acid in a slightly moist state can sometimes suppress this process, but the preferred method for ensuring stability and stoichiometric accuracy is conversion to a more robust derivative.[9][11]

Section 2: Visualization of Degradation and Troubleshooting

This section provides visual workflows to better understand the challenges and solutions associated with using this compound.

BA This compound in Solution PD Protodeboronation Product (2,6-Lutidine) BA->PD Protodeboronation OX Oxidation Product (2,6-Dimethylpyridin-4-ol) BA->OX Oxidation Factor_pH pH Extremes (Acidic or Basic) Factor_pH->BA Factor_H2O Water (Solvent) Factor_H2O->BA Factor_O2 Oxygen / Air Factor_O2->BA Factor_Heat Heat / Catalyst Factor_Heat->BA start Low Yield in Suzuki Coupling? check_reagents 1. Check Reagent Stability - Use fresh boronic acid? - Stored properly? start->check_reagents Yes check_conditions 2. Check Reaction Conditions - Solvents degassed? - Inert atmosphere maintained? check_reagents->check_conditions re_run Re-run with Fresh Reagents & Strict Inert Conditions check_conditions->re_run consider_derivative 3. Consider Boronic Acid Derivative re_run->consider_derivative Still low yield success Improved Yield re_run->success Yield improved use_mida Use MIDA Boronate for 'Slow-Release' consider_derivative->use_mida use_bf3k Use K-Trifluoroborate Salt consider_derivative->use_bf3k use_mida->success use_bf3k->success start Dissolve Boronic Acid in Dichloromethane add_dea Add Diethanolamine (1.0 equiv) start->add_dea precipitate Stir to Allow Precipitation add_dea->precipitate isolate Isolate Solid by Vacuum Filtration precipitate->isolate dry Wash with Cold Solvent & Dry Under Vacuum isolate->dry end Stable DABO Adduct dry->end

References

Technical Support Center: Troubleshooting Low Conversion Rates with (2,6-Dimethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing Suzuki-Miyaura coupling reactions involving (2,6-Dimethylpyridin-4-yl)boronic acid. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues encountered during experimentation, with a focus on resolving low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the primary factors to investigate?

A1: Low conversion rates with this substrate are often linked to its specific structural features, namely steric hindrance and the presence of a pyridine nitrogen. The primary factors to investigate are the catalyst system, the choice of base and solvent, and the reaction conditions.

  • Catalyst and Ligand Selection: The steric bulk from the two methyl groups adjacent to the pyridine nitrogen can impede the oxidative addition and reductive elimination steps of the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[1][2] It is highly recommended to use catalysts with bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the formation of a more reactive palladium(0) species.

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation. The use of sterically hindered and electron-rich ligands can help mitigate this issue.

  • Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[3] However, a base that is too strong can lead to degradation of the starting materials or the product. For sterically hindered pyridylboronic acids, common choices include inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][4] The solubility of the base in the reaction medium is also a critical factor.

  • Solvent Choice: The solvent can significantly influence the reaction's success. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often in the presence of a small amount of water, are typically used.[4][5] The water can aid in the dissolution of the inorganic base and facilitate the formation of the active borate species.

Q2: I am seeing significant formation of a homocoupled byproduct from my this compound. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and certain palladium species. To minimize this:

  • Ensure Inert Atmosphere: It is critical to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium precatalysts and ligands can help identify a system that favors the desired cross-coupling pathway.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What is causing this and how can it be prevented?

A3: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by strong bases and the presence of protic sources like water.

  • Use a Milder Base: If protodeboronation is suspected, switching to a milder base such as K₂CO₃ or even KF may be beneficial.[3]

  • Anhydrous Conditions: While a small amount of water can be beneficial, excessive water can promote protodeboronation. Using anhydrous solvents and ensuring all reagents are dry can mitigate this side reaction.

  • Use a More Stable Boronic Acid Derivative: Consider converting the this compound to a more stable boronate ester, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) ester. These esters are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain its reactivity and prevent degradation, this compound should be stored in a cool, dry, and dark environment, preferably in a refrigerator or freezer under an inert atmosphere. Exposure to moisture and air can lead to decomposition over time.

Data Presentation

The following table provides a hypothetical yet representative summary of how different reaction parameters can influence the yield of a Suzuki-Miyaura coupling between this compound and 4-bromoanisole. This data is intended to serve as a starting point for reaction optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10012<10
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1101275
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (4:1)100888
4PdCl₂(dppf) (3)-K₃PO₄ (2)DMF1201265
5Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Toluene/H₂O (10:1)1001082
6Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (3)Dioxane110692

Experimental Protocols

Detailed Methodology for a General Suzuki-Miyaura Coupling Reaction:

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, optimized for high conversion.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, deionized and degassed (2 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and finely powdered K₃PO₄ (3.0 mmol).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 8-12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X (Palladium Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArX Ar¹-X (Aryl Halide) ArX->OxAdd BoronicAcid (2,6-Me₂Py)B(OH)₂ Boronic Acid Borate [(2,6-Me₂Py)B(OH)₃]⁻ (Borate Complex) BoronicAcid->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->Transmetalation DiorganoPd Ar¹-Pd(II)L₂-(2,6-Me₂Py) (Diorganopalladium) Transmetalation->DiorganoPd RedElim Reductive Elimination DiorganoPd->RedElim RedElim->Pd0 Product Ar¹-(2,6-Me₂Py) (Biaryl Product) Product->RedElim

Caption: Suzuki-Miyaura catalytic cycle for the coupling of this compound.

Troubleshooting_Workflow Start Low Conversion Rate Observed CheckCatalyst Is the Catalyst/Ligand System Appropriate for a Hindered Substrate? Start->CheckCatalyst ChangeCatalyst Switch to a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->ChangeCatalyst No CheckBaseSolvent Are the Base and Solvent Optimized? CheckCatalyst->CheckBaseSolvent Yes ChangeCatalyst->CheckBaseSolvent ScreenBases Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) CheckBaseSolvent->ScreenBases No CheckPurity Are Starting Materials Pure and Boronic Acid Stable? CheckBaseSolvent->CheckPurity Yes ScreenBases->CheckPurity UseFresh Use Freshly Purchased or Purified Reagents CheckPurity->UseFresh No CheckConditions Are Reaction Conditions (Temp, Time, Inertness) Optimal? CheckPurity->CheckConditions Yes ConsiderEster Consider Using a More Stable Boronate Ester (Pinacol, MIDA) UseFresh->ConsiderEster ConsiderEster->CheckConditions OptimizeConditions Increase Temperature/Time, Ensure Rigorous Degassing CheckConditions->OptimizeConditions No Success Improved Conversion CheckConditions->Success Yes OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low conversion rates in Suzuki-Miyaura reactions.

References

Effect of base and solvent on (2,6-Dimethylpyridin-4-yl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (2,6-Dimethylpyridin-4-yl)boronic acid. The content is designed to address specific issues related to the effect of bases and solvents on the reactivity of this sterically hindered boronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions encountered during the use of this compound in Suzuki-Miyaura coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary causes?

A1: Low yields with this compound are often attributed to a combination of factors stemming from its specific chemical structure:

  • Steric Hindrance: The two methyl groups ortho to the nitrogen atom create significant steric bulk around the pyridine ring. This can impede the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium catalyst.[1]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, thereby slowing down or halting the catalytic cycle.[2]

  • Protodeboronation: This is a common side reaction for heteroaryl boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] This decomposition pathway consumes the boronic acid, reducing the potential yield of the desired product. The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the pH.[3]

  • Homocoupling: The self-coupling of two boronic acid molecules can occur as an undesired side reaction, often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[4]

Q2: How do I choose the optimal base for my reaction with this compound?

A2: The choice of base is critical as it plays multiple roles in the reaction, including the activation of the boronic acid to a more nucleophilic boronate species.[5][6] For sterically hindered and potentially sensitive substrates like this compound, a careful selection is necessary:

  • Inorganic Bases: These are the most commonly used bases in Suzuki-Miyaura couplings.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are often effective and are a good starting point.[6][7] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be beneficial in challenging couplings.[5]

    • Phosphates (K₃PO₄): Potassium phosphate is a strong base that is frequently successful in difficult couplings, including those with sterically hindered substrates.[8]

  • Organic Bases: Bases like triethylamine (TEA) are generally less effective for this type of coupling compared to inorganic bases.[5]

  • Aqueous vs. Anhydrous Conditions: The presence of water can be beneficial by increasing the solubility of inorganic bases and facilitating the formation of catalytically active palladium-hydroxide species.[9] However, for boronic acids prone to protodeboronation, anhydrous conditions might be preferable.[10]

Q3: Which solvent system should I use for the Suzuki coupling of this compound?

A3: The solvent can significantly influence the reaction's success by affecting the solubility of reagents, the stability of intermediates, and the overall reaction rate.[11]

  • Aprotic Solvents:

    • Ethers (1,4-Dioxane, THF): These are commonly used solvents for Suzuki couplings. A mixture of dioxane and water (e.g., 4:1 or 2:1) often provides good results, as water can enhance the solubility of the base and influence the catalytic cycle positively.[9][11]

    • Toluene: This nonpolar solvent can also be effective, particularly in anhydrous conditions.[9]

    • DMF and Acetonitrile: While polar aprotic solvents can be used, their effect on selectivity and reaction rate can be complex and not solely dependent on their dielectric constant.[9]

  • Protic Solvents: Alcohols like isopropanol can sometimes be beneficial, especially in cases where poor conversion is observed in nonpolar solvents.[9]

Q4: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A4: Protodeboronation is a major challenge with many heteroaryl boronic acids.[2][3] Several strategies can be employed to mitigate this issue:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[3][12] These esters can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[12]

  • Anhydrous Conditions: Since water is involved in protodeboronation, running the reaction under anhydrous conditions can be beneficial.[10] This often requires the use of a soluble base like potassium trimethylsilanolate (TMSOK).[1]

  • Highly Active Catalyst System: A very active catalyst that promotes a fast cross-coupling reaction can outcompete the slower protodeboronation side reaction.[2][13] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) is often recommended for sterically hindered substrates.[14]

  • Control of pH: The rate of protodeboronation is pH-dependent. For some pyridyl boronic acids, the reaction is fastest at neutral pH due to the formation of a zwitterionic species. Both acidic and basic conditions can slow down this decomposition pathway.[2]

Q5: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound?

A5: Careful experimental setup is crucial for success, especially with challenging substrates.

  • Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. It is essential to thoroughly degas all solvents and reagents and to maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • High-Purity Reagents: Use fresh, high-purity palladium catalyst, ligands, and other reagents. Some phosphine ligands can be air-sensitive.

  • Stoichiometry: A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.

  • Monitoring the Reaction: Track the progress of the reaction using appropriate analytical techniques such as TLC, GC-MS, or LC-MS to determine the optimal reaction time and to identify any potential issues.

Data Presentation: Effect of Base and Solvent on Yield

Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of Aryl Bromides with Pyridine/Aryl Boronic Acids

EntryBaseSolvent SystemSubstrate ExampleYield (%)Reference
1K₂CO₃Toluene/Ethanol/H₂O2-Bromo-4-methylpyridine & Phenylboronic acid81[6]
2Na₂CO₃EtOH/H₂O4-Chlorobenzaldehyde & Phenylboronic acid98[7]
3K₃PO₄1,4-Dioxane4-Chlorotoluene & Phenylboronic acid95[5]
4Cs₂CO₃1,4-Dioxane4-Chloroanisole & Phenylboronic acid94[5]
5KFDioxaneAryl Bromide & 2-PyridylboronateGood[15]
6NaOHTHFAryl Bromide & Alkylborane100[16]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

EntrySolventWater ContentSubstrate ExampleYield (%)Reference
1TolueneAnhydrousPyFluor & 2-Thiopheneboronic acid pinacol ester5[9]
2Toluene/H₂O (4:1)20%PyFluor & 2-Thiopheneboronic acid pinacol ester40[9]
31,4-DioxaneAnhydrousPyFluor & 2-Thiopheneboronic acid pinacol ester39[9]
41,4-Dioxane/H₂O (4:1)20%PyFluor & 2-Thiopheneboronic acid pinacol ester74[9]
5THFAnhydrous2,4-Dichloropyrimidine & Phenylboronic acid21[17]
6THF/H₂O (1:1)50%2,4-Dichloropyrimidine & Phenylboronic acid78[11]
7CPMEAnhydrous4-Iodopyridine & Pyridine-4-boronic acid pinacol ester68[18]

Note: PyFluor is pyridine-2-sulfonyl fluoride. CPME is cyclopropyl methyl ether. The data illustrates the general trend of improved yields with the addition of water to aprotic ether solvents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst like XPhos Pd G3 (1-2 mol%))

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C). If using a microwave reactor, heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)-R(L)₂ OxAdd->Transmetalation_Complex Transmetalation (R-B(OH)₂ + Base) Product_Complex Ar-R Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid This compound (R-B(OH)₂) BoronicAcid->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Protodeboronation Significant Protodeboronation? Start->Check_Protodeboronation Check_Starting_Material Starting Material Unconsumed? Check_Protodeboronation->Check_Starting_Material No Use_Boronate_Ester Use Boronate Ester (Pinacol, MIDA) Check_Protodeboronation->Use_Boronate_Ester Yes Check_Side_Products Major Side Products? Check_Starting_Material->Check_Side_Products No Increase_Temp Increase Temperature Check_Starting_Material->Increase_Temp Yes Degas_Thoroughly Ensure Rigorous Degassing Check_Side_Products->Degas_Thoroughly Yes (Homocoupling) Anhydrous_Conditions Use Anhydrous Conditions Use_Boronate_Ester->Anhydrous_Conditions Change_Catalyst Use More Active Catalyst (e.g., with Buchwald Ligand) Increase_Temp->Change_Catalyst Optimize_Base Optimize Base/Solvent Degas_Thoroughly->Optimize_Base

Caption: A troubleshooting workflow for low yields in Suzuki coupling.

References

Minimizing homocoupling of (2,6-Dimethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2,6-Dimethylpyridin-4-yl)boronic acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving this compound. This guide provides troubleshooting advice and optimized protocols to help you minimize common side reactions, particularly homocoupling, and maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is boronic acid homocoupling, and why does it occur?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react to form a symmetrical biaryl dimer (e.g., 4,4'-bis(2,6-dimethylpyridine)). This depletes your starting material and complicates purification. The most common mechanism involves the presence of dissolved oxygen, which reacts with the active Pd(0) catalyst to form a palladium peroxo complex.[1][2] This complex can then react with two molecules of the boronic acid, leading to the formation of the dimer and regenerating a Pd(0) species.[1] A less common pathway can occur through a protonolysis/second transmetalation event, especially with certain hindered substrates.[3][4]

Q2: I am observing a significant amount of the homocoupled dimer of this compound. What is the first thing I should check?

A2: The most immediate and critical factor to address is the rigorous exclusion of oxygen from your reaction. Homocoupling is often promoted by oxygen.[5] Ensure your solvent is thoroughly degassed using methods like a nitrogen/argon sparge or freeze-pump-thaw cycles. Additionally, the reaction vessel should be completely purged with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon multiple times) before adding the catalyst and reagents.[6][7][8]

Q3: My yields are low, and I suspect my boronic acid is degrading. Is this related to homocoupling?

A3: While homocoupling is one issue, heteroaryl boronic acids like this compound are also prone to another side reaction called protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[9][10] This is often accelerated by high temperatures and certain aqueous basic conditions. To mitigate this, consider using the more stable pinacol ester or N-methyliminodiacetic acid (MIDA) boronate derivatives, which slowly release the free boronic acid under reaction conditions.[9][11] This slow-release strategy can also help reduce the instantaneous concentration of the boronic acid, thereby suppressing the rate of homocoupling.

Q4: Can my choice of catalyst, ligand, or base influence the rate of homocoupling?

A4: Absolutely. These parameters are critical for optimizing the reaction to favor cross-coupling over homocoupling.

  • Catalyst & Ligand: For sterically hindered substrates like 2,6-disubstituted pyridines, highly active catalyst systems are required.[12][13][14] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling pathway, which can outcompete the homocoupling side reaction.[3][13]

  • Base: The choice of base is crucial. Strong bases can sometimes promote side reactions. For sensitive heteroaryl boronic acids, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[9][15] The optimal base should be determined empirically for your specific substrate combination.

Q5: Are there any additives that can actively suppress homocoupling?

A5: Yes. Since one homocoupling pathway can be initiated by Pd(II) species, adding a mild reducing agent can be beneficial. Potassium formate (HCO₂K) has been shown to reduce residual Pd(II) to the active Pd(0) catalyst without reducing the aryl halide, thereby suppressing the homocoupling side reaction.[6][7][8]

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize the effects of various reaction parameters on the ratio of the desired cross-coupling product to the homocoupling byproduct, based on studies of similar aryl and heteroaryl boronic acids.

Table 1: Effect of Atmosphere and Additives on Dimer Formation

EntryCatalyst SystemAtmosphereAdditiveDimer Byproduct (%)Reference
1Pd(OAc)₂ / LigandAirNoneHigh[1][5]
2Pd(OAc)₂ / LigandNitrogenNoneReduced[5][6]
3Pd(OAc)₂ / LigandNitrogen SpargeNoneMinimal[6][8]
4Pd(OAc)₂ / LigandNitrogen SpargeK-formate<1%[6][7]

Table 2: Influence of Base and Ligand Selection on Coupling with Hindered Substrates

Catalyst PrecursorLigandBaseSolventYield of Cross-Coupled ProductNotes on Side ReactionsReference
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneGood to ExcellentEffective for hindered substrates[16]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O>90%Good suppression of side reactions[3]
Pd-NHC Complext-BuOKDioxane>99%Excellent for sterically hindered biaryls[13]
Pd(PPh₃)₄Na₂CO₃DME/H₂OVariableProne to side reactions with complex substrates[17]

Diagrams and Workflows

Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway

The following diagram illustrates the desired catalytic cycle for cross-coupling and the primary off-cycle pathway that leads to the unwanted homocoupling dimer, often initiated by oxygen.

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂(X) Pd0->OA_Complex + Ar¹-X (Oxidative Addition) Pd0_main Pd0->Pd0_main TM_Complex Ar¹-Pd(II)L₂(Ar²) OA_Complex->TM_Complex + Ar²-B(OH)₂ + Base (Transmetalation) Product Ar¹-Ar² TM_Complex->Product (Reductive Elimination) Product->Pd0 Regenerates Catalyst Peroxo L₂Pd(η²-O₂) Adduct1 Adduct with 1st Ar²-B(OH)₂ Peroxo->Adduct1 Adduct2 Reaction with 2nd Ar²-B(OH)₂ Adduct1->Adduct2 Dimer Ar²-Ar² Adduct2->Dimer Dimer->Pd0_main Regenerates Pd(0) Pd0_main->Peroxo + O₂

Caption: The desired Suzuki cycle (blue) vs. the oxygen-initiated homocoupling pathway (red).

Experimental Workflow for Minimizing Homocoupling

This workflow provides a logical sequence of steps to set up a Suzuki-Miyaura reaction that minimizes the formation of homocoupling byproducts.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Setup (Under Inert Gas) cluster_workup Phase 3: Workup & Analysis A 1. Prepare Anhydrous & Degassed Solvent B 2. Oven-Dry Glassware A->B C 3. Add Aryl Halide, Ligand, Base, and Additives (e.g., HCO₂K) B->C D 4. Add Degassed Solvent C->D E 5. Purge with Inert Gas (Subsurface Sparge) D->E F 6. Add Pd Catalyst E->F G 7. Add Boronic Acid (or stable ester derivative) F->G H 8. Heat to Optimized Temperature & Monitor Reaction G->H I 9. Cool, Quench, and Extract H->I J 10. Analyze Product:Byproduct Ratio (LCMS/NMR) I->J

Caption: A step-by-step experimental workflow designed to suppress homocoupling.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl halide, incorporating best practices to minimize homocoupling.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely ground

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene/H₂O mixture)

  • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a stir bar and condenser, add the aryl halide (1.0 equiv), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge the vessel by evacuating and backfilling with inert gas for at least three cycles.

  • Solvent Addition: Add the degassed solvent via syringe. If a co-solvent system is used (e.g., Toluene/H₂O), ensure the water is also degassed.

  • Degassing Sparge: Bubble the inert gas through the solvent mixture (subsurface sparge) for 15-20 minutes to ensure complete removal of dissolved oxygen.[6]

  • Catalyst & Boronic Acid Addition: Under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) followed by the this compound pinacol ester (1.2–1.5 equiv).[5] The practice of adding the boronic acid reagent last, after the catalyst, can sometimes minimize side reactions.

  • Reaction: Heat the mixture to the optimized temperature (typically 80–110 °C). Monitor the reaction's progress by TLC or LC-MS. For particularly sensitive substrates, a lower temperature for a longer duration may be beneficial.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

References

Technical Support Center: Overcoming the '2-Pyridyl Problem' in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the Suzuki-Miyaura coupling of 2-pyridyl compounds.

Frequently Asked Questions (FAQs)

Q1: What is the "2-pyridyl problem" in Suzuki couplings?

A1: The "2-pyridyl problem" refers to the notoriously low reactivity and instability of 2-pyridylboron reagents in Suzuki-Miyaura cross-coupling reactions.[1][2][3] This difficulty arises from two main factors:

  • Protodeboronation: The 2-pyridylboronic acid is highly susceptible to the cleavage of the C-B bond by a proton source, leading to the formation of pyridine as an unproductive byproduct.[2][4][5] This decomposition is often accelerated by elevated temperatures and the presence of water.[5]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, thus slowing down the catalytic cycle.[6]

Q2: My 2-pyridyl Suzuki coupling is giving low to no yield. What are the common causes?

A2: Low yields in 2-pyridyl Suzuki couplings can often be attributed to one or more of the following:

  • Decomposition of the Boronic Acid: As mentioned, 2-pyridylboronic acids are prone to rapid protodeboronation under typical reaction conditions.[2]

  • Suboptimal Ligand Choice: The choice of ligand is critical for a successful coupling. Standard ligands may not be effective in promoting the key steps of the catalytic cycle for these challenging substrates.[2]

  • Inappropriate Base or Solvent: The base and solvent system plays a crucial role in the reaction's success and can influence the rate of both the desired coupling and undesired side reactions.[5][7]

  • Catalyst Deactivation: The pyridine nitrogen can interfere with the palladium catalyst, reducing its activity.[6]

Q3: What are the most effective strategies to overcome the "2-pyridyl problem"?

A3: Several strategies have been developed to address the challenges of 2-pyridyl Suzuki couplings:

  • Use of Stabilized 2-Pyridylboron Reagents: Instead of the unstable boronic acid, using more stable derivatives can significantly improve reaction outcomes.[2] Examples include:

    • MIDA (N-methyliminodiacetic acid) boronates: These are air-stable and can be isolated in pure form.[8] They undergo slow release of the boronic acid under the reaction conditions, minimizing decomposition.[8]

    • Triolborates and N,N-diethanolamine boronate esters: These also offer increased stability compared to the corresponding boronic acids.[4][9]

    • Potassium trifluoroborate salts: These are another class of stable boronic acid surrogates.[10]

  • Judicious Ligand Selection: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended.[2] These ligands can stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[2]

  • Optimization of Reaction Conditions: Careful selection of the base, solvent, and temperature is crucial for maximizing the yield of the desired product while minimizing side reactions.[5][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation Protodeboronation of the 2-pyridylboronic acid. - Switch to a more stable boron reagent like a MIDA boronate, pinacol ester, or a trifluoroborate salt.[8][10] - Use anhydrous solvents and reagents to minimize water content.[5] - Employ milder bases such as K3PO4 or Cs2CO3.[5][7] - Lower the reaction temperature if possible.[5]
Inefficient catalyst system. - Use a bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or SPhos.[2] - Consider using an N-heterocyclic carbene (NHC) ligand like IPr or IMes.[2] - Increase the catalyst loading slightly.[11]
Poorly chosen base or solvent. - Screen different bases. K3PO4 and Cs2CO3 are often effective.[5][7] - For solvents, dioxane, DMF, and isopropanol have shown good results in specific systems.[4][7][8]
Formation of homocoupled byproducts Presence of oxygen. - Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[5] - Thoroughly degas all solvents and reagents before use.[5]
Inefficient reduction of Pd(II) precatalyst. - Consider using a Pd(0) source like Pd2(dba)3 or a highly efficient precatalyst.[10]
Unreacted starting materials Low reactivity of the aryl halide. - If using an aryl chloride, a more active catalyst system (e.g., with a Buchwald ligand) and higher temperatures might be necessary.[10] - Aryl bromides and iodides are generally more reactive.[4]
Catalyst deactivation. - The use of bulky ligands can sterically shield the palladium center from the inhibitory pyridine nitrogen.[10]

Data Presentation: Ligand and Reagent Performance

Table 1: Comparison of Ligands for the Suzuki Coupling of 2-Pyridylboronic Acid Derivatives

Ligand TypeSpecific ExamplesKey Features & Performance
Biaryl Phosphines RuPhos, XPhosGenerally provide high yields for a broad range of substrates, including sterically hindered and electronically diverse partners.[2] Often considered the state-of-the-art for challenging couplings.[2]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSterically demanding NHCs can favor the formation of highly active monoligated palladium complexes.[2] They have been successfully applied to a variety of difficult cross-coupling reactions.[2]
Ferrocenyl Phosphines dppfPd(dppf)Cl2 has been shown to be an effective catalyst for the coupling of PyFluor (pyridine-2-sulfonyl fluoride) with boronic acids and esters.[12][13]
Phosphine Oxides and Chlorides Combiphos CatalystsThese air-stable ligands have been successfully used for the coupling of 2-pyridylboronic esters with aryl halides.[7]

Table 2: Performance of Different 2-Pyridylboron Reagents

2-Pyridylboron ReagentKey Advantages
2-Pyridylboronic Acid Commercially available but highly prone to protodeboronation.[4]
2-Pyridyl Pinacol Boronate Ester More stable than the boronic acid, but can still be challenging to couple.[4]
Lithium Triisopropyl 2-Pyridylboronate Shown to be effective in couplings with aryl bromides using a Pd2dba3/phosphine oxide catalyst system.[4]
2-Pyridyl N,N-diethanolamine Boronate Ester Offers enhanced stability through intramolecular coordination.[9]
2-Pyridyl MIDA Boronate Air-stable, crystalline solid that allows for the slow release of the boronic acid, minimizing decomposition.[8]
Potassium 2-Pyridyltrifluoroborate A stable alternative to boronic acids.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Stabilized 2-Pyridylboron Reagent

  • Reagents:

    • Aryl halide (1.0 equiv)

    • Stabilized 2-pyridylboron reagent (e.g., lithium 2-pyridyltriolborate) (1.5 - 3.0 equiv)

    • Palladium source (e.g., Pd2(dba)3) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos) (1-5 mol%)

    • Base (e.g., K3PO4) (3.0 equiv)

    • Anhydrous, degassed solvent (e.g., dioxane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, stabilized 2-pyridylboron reagent, palladium source, ligand, and base.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[2]

Protocol 2: Coupling of 2-Pyridyl MIDA Boronate with an Aryl Halide

  • Materials:

    • 2-Pyridyl MIDA boronate (1.5 equiv)

    • Aryl halide (1.0 equiv)

    • XPhos-Pd-G3 (palladium precatalyst) (5 mol%)

    • Anhydrous potassium phosphate (K3PO4) (5.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Copper(II) acetate (Cu(OAc)2) (50 mol%)

    • Diethanolamine (DEA) (1.0 equiv)

  • Procedure:

    • In an oven-dried reaction vessel, combine the 2-pyridyl MIDA boronate, aryl halide, XPhos-Pd-G3, Cu(OAc)2, and K3PO4.

    • Seal the vessel and purge with an inert gas for 15 minutes.

    • Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.

    • Add diethanolamine via syringe.

    • Place the vessel in a preheated oil bath at 100 °C and stir for 24 hours.

    • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by chromatography.[11]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L2) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L2) Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Product Ar-Ar' (Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid Derivative (Ar'-B(OR)2) Boronic->Trans Base Base Base->Trans Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in 2-Pyridyl Suzuki Coupling CheckBoron Is a stabilized boron reagent being used? Start->CheckBoron UseStableBoron Switch to MIDA boronate, pinacol ester, or trifluoroborate CheckBoron->UseStableBoron No CheckLigand Is a bulky, electron-rich ligand being used? CheckBoron->CheckLigand Yes UseStableBoron->CheckLigand UseAdvLigand Use XPhos, RuPhos, SPhos, or an NHC ligand CheckLigand->UseAdvLigand No CheckConditions Are reaction conditions (base, solvent, temp) optimized? CheckLigand->CheckConditions Yes UseAdvLigand->CheckConditions OptimizeConditions Screen bases (K3PO4, Cs2CO3) and solvents (dioxane, DMF). Adjust temperature. CheckConditions->OptimizeConditions No CheckInert Is the reaction under a strictly inert atmosphere? CheckConditions->CheckInert Yes OptimizeConditions->CheckInert Degas Thoroughly degas all solvents and reagents. CheckInert->Degas No Success Improved Yield CheckInert->Success Yes Degas->Success

Caption: A troubleshooting workflow for low-yielding 2-pyridyl Suzuki couplings.

References

Technical Support Center: In Situ Generation of Boronic Acids from Stable Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in situ generated boronic acids. The focus is on overcoming challenges related to the instability of boronic acids by using stable precursors, thereby avoiding decomposition and improving reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction is failing or giving low yields. What are the primary factors to investigate?

A1: When a cross-coupling reaction underperforms, a systematic check of the following is recommended:

  • Catalyst Activity: Ensure the palladium catalyst and ligands are fresh and active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[1][2] It is crucial to properly degas solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of all reagents. Boronic acids, in particular, can degrade over time.[1] If you suspect degradation of the boronic acid, consider using a freshly prepared sample or a stable precursor.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or products.[1] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]

Q2: I am observing significant protodeboronation of my boronic acid. How can this be minimized?

A2: Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common side reaction, particularly with electron-deficient or heteroaryl boronic acids.[3] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[3]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[3]

  • Use a Stable Precursor: N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates can be used to generate the boronic acid in situ. This "slow-release" strategy maintains a low concentration of the free boronic acid, minimizing its decomposition.[4][5]

Q3: What are the advantages of using MIDA boronates over free boronic acids?

A3: MIDA (N-methyliminodiacetic acid) boronates offer several advantages, especially for unstable boronic acids:[6][7][8]

  • Enhanced Stability: MIDA boronates are generally stable to air, moisture, and chromatography, allowing for long-term benchtop storage without decomposition.[6][8]

  • Improved Reaction Yields: By slowly releasing the boronic acid under basic conditions, MIDA boronates can significantly improve the yields of cross-coupling reactions, especially with challenging substrates like 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[6][7]

  • Compatibility with Multi-Step Synthesis: Their stability allows them to be carried through multiple synthetic steps, which is often not possible with unprotected boronic acids.[9]

  • Purification: MIDA boronates are often crystalline solids that are compatible with standard silica gel chromatography.[8]

Q4: When should I consider using a potassium trifluoroborate salt?

A4: Potassium trifluoroborates are another class of stable boronic acid precursors. They are particularly useful when:

  • You need a crystalline, air-stable solid that is easy to handle.

  • The corresponding boronic acid is unstable.

  • You are performing reactions under conditions where MIDA boronate hydrolysis might be too slow or problematic.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst.Use a fresh batch of catalyst and ligand. Consider using a more robust precatalyst.[1]
Presence of oxygen.Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere.[1][2]
Impure or degraded boronic acid.Use freshly prepared boronic acid or switch to a stable precursor like a MIDA boronate or trifluoroborate salt.[1]
Incorrect base or solvent.Optimize the base and solvent system. Ensure the base is soluble enough and of appropriate strength.[1]
Significant Protodeboronation Strong aqueous base.Switch to a milder, non-aqueous base (e.g., K₃PO₄, KF, Cs₂CO₃).[3]
Presence of water.Use anhydrous solvents and reagents.[3]
High concentration of unstable boronic acid.Employ a slow-release strategy using a MIDA boronate or trifluoroborate precursor.[4][5]
Homocoupling of Boronic Acid Presence of oxygen.Rigorously exclude oxygen from the reaction mixture.[1][2]
High concentration of Pd(II) species.Use an efficient Pd(0) source or a precatalyst that rapidly generates the active catalyst. Add the boronic acid or its precursor slowly to the reaction.
Inconsistent Results Variable quality of boronic acid.Use a stable, crystalline precursor like a MIDA boronate to ensure consistent reagent quality.
Incomplete hydrolysis of the precursor.Adjust the hydrolysis conditions (base, temperature, time) to ensure complete generation of the boronic acid.[6]

Data Presentation: Stability and Performance of Boronic Acid Precursors

Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates
EntryBoronic Acid/MIDA Boronate% Decomposition of Boronic Acid (15 days, air)% Decomposition of MIDA Boronate (>60 days, air)
12-FuranSignificantNo detectable decomposition
22-BenzofuranSignificantNo detectable decomposition
32-ThiopheneSignificantNo detectable decomposition
42-PyrroleVery little remainingNo detectable decomposition
52-BenzothiopheneSignificantNo detectable decomposition
62-IndoleVery little remainingNo detectable decomposition
7VinylVery little remainingNo detectable decomposition
8CyclopropylVery little remainingNo detectable decomposition

Data summarized from a study where significant decomposition was observed for the boronic acids, while the corresponding MIDA boronates were indefinitely stable.[6]

Table 2: Comparison of Cross-Coupling Yields: Freshly Prepared Boronic Acids vs. MIDA Boronates
EntryBoronic Acid/MIDA BoronateYield with Boronic Acid (%)Yield with MIDA Boronate (%)
12-Furan6890
22-Benzofuran5092
32-Thiophene3794
42-Pyrrole5196
52-Benzothiophene6495
62-Indole1493
7Vinyl5391

Reaction conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using MIDA Boronates (Slow-Release)

This protocol is a general guideline for the slow in situ generation of boronic acids from MIDA boronates in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • MIDA boronate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol %)

  • SPhos (10 mol %)

  • Potassium phosphate (K₃PO₄, 7.5 equiv), finely powdered

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), MIDA boronate (1.2 equiv), and finely powdered K₃PO₄ (7.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add Pd(OAc)₂ (5 mol %) and SPhos (10 mol %).

  • Solvent Addition: Add degassed 5:1 dioxane/water via syringe to achieve a final concentration of approximately 0.07 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 60 °C.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS). Reaction times are typically around 6 hours.[6][7]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: In Situ Generation of Boronic Acid from Potassium Trifluoroborate

This protocol describes the in situ generation of a boronic acid from its corresponding potassium trifluoroborate salt for use in a cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium aryltrifluoroborate (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol %)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), potassium aryltrifluoroborate (1.5 equiv), palladium catalyst (3 mol %), and base (3.0 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.

Visualizations

in_situ_generation cluster_precursor Stable Precursor cluster_reaction Reaction Conditions MIDA MIDA Boronate BoronicAcid Unstable Boronic Acid (in situ) MIDA->BoronicAcid Hydrolysis TFB Trifluoroborate TFB->BoronicAcid Hydrolysis Conditions Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) Heat Conditions->BoronicAcid Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) BoronicAcid->Coupling Product Desired Product Coupling->Product

Caption: In situ generation of boronic acids from stable precursors.

troubleshooting_workflow Start Low/No Yield in Cross-Coupling CheckCatalyst Check Catalyst and Ligand Activity Start->CheckCatalyst CheckAtmosphere Ensure Inert Atmosphere CheckCatalyst->CheckAtmosphere OK OptimizeConditions Optimize Base, Solvent, and Temperature CheckCatalyst->OptimizeConditions Issue Found CheckReagents Verify Reagent Purity CheckAtmosphere->CheckReagents OK CheckAtmosphere->OptimizeConditions Issue Found ConsiderPrecursor Use Stable Precursor (MIDA Boronate/Trifluoroborate) CheckReagents->ConsiderPrecursor Boronic Acid Unstable CheckReagents->OptimizeConditions All Reagents OK ConsiderPrecursor->OptimizeConditions Success Successful Reaction OptimizeConditions->Success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

precursor_selection Start Need to perform a cross-coupling reaction BoronicAcidStable Is the required boronic acid stable to storage and reaction conditions? Start->BoronicAcidStable UseBoronicAcid Use the boronic acid directly BoronicAcidStable->UseBoronicAcid Yes MultiStep Is the boronic acid moiety needed for a multi-step synthesis? BoronicAcidStable->MultiStep No UseMIDA Use a MIDA boronate MultiStep->UseMIDA Yes UseTFB Consider a trifluoroborate salt MultiStep->UseTFB No

Caption: Decision logic for selecting a boronic acid or a stable precursor.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Analysis of (2,6-Dimethylpyridin-4-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reactions involving intermediates like (2,6-Dimethylpyridin-4-yl)boronic acid is critical for optimizing yields, minimizing impurities, and ensuring the timely progression of drug discovery pipelines. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance in analyzing reactions of this compound, supported by experimental data from analogous compounds and detailed methodologies.

Introduction to Analytical Challenges

This compound, a key building block in various coupling reactions, presents unique analytical challenges. Like many boronic acids, it can be prone to dehydration to form boroxines (cyclic anhydrides), and its polarity can influence chromatographic behavior. The stability of pyridylboronic acids can also be a concern under certain analytical conditions. Therefore, the choice of analytical methodology is paramount for accurate reaction monitoring.

Comparative Analysis of HPLC and LC-MS

Both HPLC with UV detection and LC-MS are cornerstone techniques for reaction analysis, each offering distinct advantages and limitations.

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance.Combines the separation power of LC with the mass-based detection of MS, providing molecular weight information.
Selectivity Good; based on chromatographic retention time. Co-eluting species with similar UV spectra can interfere.Excellent; provides mass-to-charge ratio (m/z) for specific identification, even with co-eluting peaks.[1]
Sensitivity Generally in the low microgram (µg) range. Can be enhanced with specific detectors.High sensitivity, often reaching picogram (pg) to nanogram (ng) levels.[2]
Identification Tentative identification based on retention time compared to a standard.Confident identification based on molecular weight. Fragmentation data (MS/MS) can confirm structure.[1]
Quantitation Highly quantitative with proper calibration. Linearity (R²) often >0.99.Quantitative, though matrix effects can influence ionization efficiency. Use of internal standards is recommended.
Speed Method development can be time-consuming to achieve baseline separation.Can offer high-throughput analysis, with run times as short as one minute.[3]
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Applicability Ideal for routine purity checks and quantitation of known compounds in relatively simple mixtures.[4]Superior for complex reaction mixtures, impurity profiling, and identification of unknown byproducts.[1]
Quantitative Performance Data

The following tables summarize typical performance metrics for the analysis of boronic acids using HPLC and LC-MS, compiled from studies on analogous compounds.

Table 1: HPLC Performance Metrics for Boronic Acid Analysis

ParameterReported ValueSource
Linearity (R²)>0.98[3]
Precision (%RSD)< 2.0%[3]
Recovery97.1% to 105.7%[3]
Limit of Detection (LOD)1.2 ng (for phenylboronic acid)[5][6]

Table 2: LC-MS Performance Metrics for Boronic Acid Analysis

ParameterReported ValueSource
Linearity (R²)>0.99[2]
Precision (%RSD)< 3%[2]
Limit of Quantitation (LOQ)1.0 µg (general); 2-10 pg/mL (highly sensitive methods)[2][3]
Limit of Detection (LOD)0.1 µg (general)[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for HPLC and LC-MS analysis that can be adapted for reactions involving this compound.

Protocol 1: HPLC-UV Analysis

This protocol is suitable for monitoring the consumption of starting materials and the formation of the primary product.

  • Sample Preparation:

    • At specified time points, withdraw a 50 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 1 mL of a 50:50 acetonitrile/water mixture. This prevents further reaction and prepares the sample for analysis.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or the λmax of the key chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify peaks corresponding to the starting material, this compound, and the product based on their retention times, as determined by injecting pure standards.

    • Integrate the peak areas to determine the relative amounts of each component.

    • Calculate the percent conversion by monitoring the decrease in the starting material's peak area relative to time zero.

Protocol 2: LC-MS Analysis

This protocol is ideal for identifying reaction byproducts and confirming the mass of the desired product.

  • Sample Preparation:

    • Withdraw a 10-50 µL aliquot from the reaction mixture at desired intervals.

    • Quench the reaction by diluting into a suitable solvent like acetonitrile or methanol to a final concentration in the low µg/mL range.[1]

    • Filter the sample using a 0.22 µm syringe filter before injection.

  • LC-MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A rapid gradient from 5% to 95% B over 1-2 minutes is often sufficient for high-throughput analysis.[3]

    • Flow Rate: 0.4-0.6 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Electrospray Ionization (ESI) source in positive ion mode.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Extract ion chromatograms for the expected m/z values of reactants, products, and potential byproducts to monitor their formation and consumption over time.[4]

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for HPLC and LC-MS analysis of a chemical reaction.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter Sample Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify & Report Integrate->Quantify

Caption: Experimental workflow for HPLC reaction monitoring.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter Sample Quench->Filter Inject Inject into LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC EIC Extract Ion Chromatograms TIC->EIC Identify Identify Components EIC->Identify

Caption: Experimental workflow for LC-MS reaction monitoring.[1]

Conclusion

The choice between HPLC and LC-MS for the analysis of this compound reactions depends on the specific analytical needs. HPLC with UV detection is a robust, cost-effective method for routine reaction monitoring and quantitation of major components.[4] In contrast, LC-MS provides superior sensitivity and selectivity, making it the preferred method for complex reaction mixtures, impurity profiling, and unambiguous identification of products and byproducts.[1] For comprehensive process understanding and development in a professional setting, a combination of both techniques is often the most effective strategy.

References

Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Profile of (2,6-Dimethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of key building blocks is paramount. This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,6-Dimethylpyridin-4-yl)boronic acid. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this guide presents a detailed projection of its NMR profile based on established principles and compares it with the available data for a structurally related alternative, 3-Pyridylboronic acid.

Executive Summary

This compound is a valuable reagent in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions. Its purity and structural integrity, critical for successful synthetic outcomes, are routinely assessed using NMR spectroscopy. This guide outlines the anticipated ¹H and ¹³C NMR spectral features of this compound, providing a baseline for researchers. A comparison with the experimental ¹H NMR data of 3-Pyridylboronic acid is included to highlight the influence of methyl substitution on the pyridine ring's electronic environment.

Predicted NMR Spectral Data of this compound

Based on the chemical structure, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound. These predictions are derived from analogous structures and established chemical shift increments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH (meta to Boron)~7.0 - 7.5 (singlet)~120 - 125
CH~2.4 - 2.6 (singlet)~20 - 25
C -BNot typically observed or very broad~130 - 140 (broad)
C -CH₃-~155 - 160
B(O H)₂Variable, broad singlet-

Note: The signal for the carbon attached to boron (C-B) is often broadened and may be difficult to observe due to the quadrupolar nature of the boron nucleus.

Comparative NMR Data: 3-Pyridylboronic acid

To provide experimental context, the ¹H NMR spectral data for the less substituted analogue, 3-Pyridylboronic acid, is presented below. The absence of the two methyl groups significantly alters the symmetry and electronic distribution of the pyridine ring, leading to a more complex splitting pattern.

Table 2: Experimental ¹H NMR Data for 3-Pyridylboronic acid

Assignment ¹H Chemical Shift (ppm) Multiplicity
H-28.64br s
H-68.50m
H-48.38br s
H-57.65br s

Data obtained from publicly available spectra. Solvent: CD₃OD.

The comparison highlights that the two methyl groups in this compound are expected to simplify the aromatic region of the ¹H NMR spectrum to a single singlet, due to the symmetry of the molecule. Furthermore, the electron-donating nature of the methyl groups would likely cause a slight upfield shift of the aromatic proton signal compared to the protons in 3-Pyridylboronic acid.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and purity assessment.

General Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the boronic acid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted based on the sample concentration (typically 8-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon.

    • A larger spectral width (e.g., 200-240 ppm) is required.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

Workflow for NMR Analysis

The general workflow for performing an NMR analysis, from sample preparation to final data interpretation, is illustrated in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Setup Tune, Lock, Shim Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Analysis Integration & Interpretation Calibration->Analysis

Caption: A flowchart illustrating the key stages of an NMR experiment.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. While experimental data remains the gold standard for structural verification, these predictions and comparative data serve as a valuable resource for researchers in their synthetic and analytical endeavors.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Pyridine boronic acids are pivotal building blocks in this endeavor, facilitating the synthesis of complex biaryl structures through cross-coupling reactions. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated pyridine boronic acids, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.

The introduction of fluorine atoms into a pyridine ring significantly alters its electronic properties, which in turn influences the reactivity of the corresponding boronic acid in Suzuki-Miyaura coupling.[1] Generally, non-fluorinated pyridine boronic acids, being more electron-rich, exhibit higher reactivity and afford better yields in these coupling reactions.[1] However, fluorinated pyridine boronic acids are invaluable for synthesizing molecules where the unique properties imparted by fluorine are essential for biological activity.[1]

The Impact of Fluorination on Reactivity

Fluorine's high electronegativity imparts a strong electron-withdrawing effect on the pyridine ring, decreasing its electron density.[1] This has a direct consequence on the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step.[1] A more electron-deficient pyridine ring on the boronic acid can slow down the transfer of the organic group to the palladium catalyst, leading to lower reaction efficiency.[1] This effect is analogous to the observation that pyridine boronic acids with electron-donating groups tend to provide better yields than those with strong electron-withdrawing groups.[1][2]

Furthermore, pyridine boronic acids, particularly those substituted at the 2-position, can present challenges due to the "2-pyridyl problem," where the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[3] Electron-deficient heteroaryl boron derivatives, which include fluorinated pyridines, can also be more susceptible to protodeboronation, a key decomposition pathway that further reduces reaction yields.[4][5] To mitigate instability, more stable boronic acid derivatives like pinacol esters or MIDA boronates are often employed.[3][5]

Quantitative Performance Comparison

The following tables summarize experimental data from various studies, highlighting the differences in yields under specific Suzuki-Miyaura cross-coupling conditions.

Table 1: Comparison of Yields for Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids/Esters

Boronic Acid/Ester Coupling PartnerAryl Halide/ElectrophileCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Fluoropyridine-3-boronic acid pinacol esterAryl HalideNot SpecifiedK₃PO₄ or Cs₂CO₃AnhydrousOptimizedNot Specified
Pyridine-3-boronic acid2-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/Water100High Yield (Implied)[6]
3-Pyridyl boronic esterPyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl₂Na₃PO₄Dioxane/Water65-100Modest[2][7]
4-Pyridyl boronic esterPyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl₂Na₃PO₄Dioxane/Water65-100Modest[2][7]
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl₂Na₃PO₄Dioxane6551[2]
2-Furanboronic acidPyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl₂Na₃PO₄Dioxane65Good Yield (Implied)[2]

Note: Direct yield comparison for identically substituted fluorinated and non-fluorinated pyridine boronic acids under the same conditions is limited in the provided literature. The table illustrates general conditions and achievable yields for related systems.

Experimental Protocols

Below are detailed methodologies for a standard and a microwave-assisted Suzuki-Miyaura cross-coupling reaction involving pyridine boronic acids. These should be regarded as starting points, with optimization often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a pyridine boronic acid with an aryl halide.

Materials:

  • Pyridine boronic acid or ester (1.2-1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF), potentially with water

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk flask), add the aryl halide, pyridine boronic acid/ester, palladium catalyst, ligand (if used), and base.[6]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.[3][6]

  • Solvent Addition: Add the degassed solvent system via syringe.[3][6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).[6]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3][6]

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

This method can often reduce reaction times and improve yields.

Materials:

  • Same as the general protocol.

Procedure:

  • Reaction Setup: To a microwave reaction vessel with a magnetic stir bar, add the pyridine derivative, coupling partner, palladium catalyst, ligand (if used), and base.[3]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.[3]

  • Solvent Addition: Add the degassed solvent via syringe.[3]

  • Reaction: Place the vessel in a microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[3]

  • Work-up and Purification: Follow steps 6 and 7 from the general protocol.[3]

Visualizing the Process

To further clarify the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition pd_transmetal R¹-Pd(II)L_n-R² pd_complex->pd_transmetal Transmetalation product_complex R¹-R²-Pd(0)L_n pd_transmetal->product_complex Reductive Elimination product_complex->pd0 product Product (R¹-R²) product_complex->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd_complex boronic_acid Pyridine Boronic Acid (R²-B(OH)₂) base Base boronate Boronate (R²-B(OH)₃⁻) base->boronate Activation boronate->pd_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Add Reactants to Vessel (Aryl Halide, Boronic Acid, Catalyst, Base) start->setup inert 2. Purge with Inert Gas (Nitrogen or Argon) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Conventional or Microwave) solvent->reaction monitoring 5. Monitor Progress (TLC or LC-MS) reaction->monitoring workup 6. Cool, Dilute, and Extract monitoring->workup Reaction Complete purify 7. Dry and Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The decision to use a fluorinated versus a non-fluorinated pyridine boronic acid in Suzuki-Miyaura coupling involves a trade-off between reactivity and the desired properties of the final product.[1] The available evidence suggests that non-fluorinated pyridine boronic acids, being more electron-rich, will generally exhibit higher reactivity and provide better yields.[1] However, for the synthesis of molecules where the unique characteristics imparted by fluorine are critical, fluorinated pyridine boronic acids are indispensable.[1] In such cases, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and the potential use of more stable boronic esters, is crucial to achieving satisfactory results.

References

A Comparative Guide to the Purity Assessment of Synthesized (2,6-Dimethylpyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of organoboron compounds, such as (2,6-Dimethylpyridin-4-yl)boronic acid, is critical for the success and reproducibility of synthetic applications, particularly in the pharmaceutical industry.[1] As a key building block in Suzuki-Miyaura cross-coupling reactions, its purity directly impacts reaction yield, impurity profiles of the final product, and overall process efficiency.[2] This guide provides a comparative analysis of a newly synthesized batch of this compound against a commercial standard and a related structural analog, (4-Methoxyphenyl)boronic acid.

Comparative Purity Analysis

The purity of three sample batches was assessed using a suite of standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for determining the purity of boronic acids.[1][3] The data below summarizes the findings, offering a clear comparison of the synthesized material's quality.

Table 1: HPLC Purity and Impurity Profile

Sample IDCompoundRetention Time (min)Purity (%) by AreaMajor Impurity (%)
SYNTH-001 Synthesized this compound4.7297.81.5 (at 3.15 min)
COMM-STD Commercial this compound4.71>99.00.4 (at 3.18 min)
ALT-BA-01 (4-Methoxyphenyl)boronic acid5.3498.50.9 (at 4.01 min)

Table 2: Comprehensive Physicochemical and Spectroscopic Data

ParameterSYNTH-001COMM-STDALT-BA-01
Appearance White to off-white solidWhite solidWhite crystalline powder
Melting Point (°C) 165-169168-171204-207
¹H NMR Conforms to structureConforms to structureConforms to structure
¹¹B NMR (ppm) δ 28.5 (broad)δ 28.6 (broad)δ 29.1 (broad)
LC-MS (m/z) 152.1 [M+H]⁺152.1 [M+H]⁺153.0 [M+H]⁺

Visualized Experimental Workflow and Reaction Mechanism

Understanding the workflow for purity assessment and the context of the compound's application is crucial. The following diagrams illustrate the standard analytical workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction, where this boronic acid is frequently used.[4]

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting start Synthesized Crude Product recrystallization Recrystallization / Purification start->recrystallization sampling Prepare Analytical Samples (1 mg/mL in Diluent) recrystallization->sampling hplc HPLC Analysis sampling->hplc nmr NMR Spectroscopy (¹H, ¹¹B) sampling->nmr lcms LC-MS Analysis sampling->lcms mp Melting Point Determination sampling->mp analysis Compare Data vs. Standard hplc->analysis nmr->analysis lcms->analysis mp->analysis report Generate Certificate of Analysis (CoA) analysis->report

Purity Assessment Workflow for Synthesized Boronic Acids.

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L₂ pdx R¹-Pd(II)L₂-X pd0->pdx Oxidative Addition pdb R¹-Pd(II)L₂-R² pdx->pdb Transmetalation pdb->pd0 Reductive Elimination product R¹-R² pdb->product r1x Organohalide (R¹-X) r1x->pdx r2b (2,6-Dimethylpyridin-4-yl) boronic acid (R²-B(OH)₂) r2b->pdb base Base (e.g., K₂CO₃) base->pdb

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocols

Accurate and reproducible data relies on meticulous experimental execution. The following protocols detail the methods used for the key analyses.

This protocol describes a reversed-phase HPLC method suitable for the purity analysis of polar aromatic boronic acids.[1][5]

  • Instrumentation: UPLC/HPLC System with PDA/UV Detector.

  • Column: C18 Reversed-Phase Column (e.g., Waters XSelect™ HSS T3, 4.6 x 100mm, 3.5μm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[1]

NMR is an indispensable tool for structural elucidation and purity assessment.[1] A challenge with boronic acids is their tendency to form trimeric anhydrides (boroxines), which can complicate spectra.[1][3] Using a coordinating solvent can mitigate this issue.[3]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • ¹H NMR Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

    • Parameters: Acquire at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹¹B NMR Protocol:

    • Sample Preparation: Prepare a concentrated solution of ~20 mg of the sample in 0.7 mL of DMSO-d₆.

    • Parameters: Acquire spectra with a sufficient number of scans (e.g., 1024).[6] The chemical shift indicates the hybridization state of the boron atom.

Discussion and Conclusion

The analytical data demonstrates that the synthesized batch of this compound (SYNTH-001 ) exhibits high purity (97.8%), albeit slightly lower than the commercial standard. The melting point range is sharp, indicative of good crystalline purity, and all spectroscopic data (¹H NMR, ¹¹B NMR, LC-MS) align with the expected structure. The primary impurity detected via HPLC is a minor, more polar species, potentially a process-related impurity or a degradation product.

For applications in drug development and complex organic synthesis, this level of purity is often acceptable for initial screening, but further purification via recrystallization may be necessary for late-stage development to meet stringent regulatory requirements.[7] The comparison with (4-Methoxyphenyl)boronic acid (ALT-BA-01 ) demonstrates the general applicability of these analytical methods across a class of similar compounds. The consistent application of this multi-technique approach is essential for ensuring the quality and reliability of critical synthetic building blocks.

References

X-ray crystallography of (2,6-Dimethylpyridin-4-yl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the X-ray Crystallography of (2,6-Dimethylpyridin-4-yl)boronic Acid Derivatives and Related Compounds

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules is fundamental to designing new drugs and materials. This guide offers a comparative analysis of the , providing insights into their solid-state architecture and intermolecular interactions by examining structurally related compounds.

While specific crystallographic data for this compound is not publicly available, this guide leverages data from analogous pyridyl and phenylboronic acid derivatives to predict its likely structural characteristics. Boronic acids are a crucial class of compounds in organic synthesis and medicinal chemistry, known for their ability to form reversible covalent bonds, making them valuable as enzyme inhibitors.[1][2] The precise atomic arrangement in the crystalline state, as determined by X-ray crystallography, dictates key physicochemical properties such as solubility, stability, and bioavailability.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several boronic acid derivatives, offering a basis for comparison with the expected parameters for this compound. The data highlights common structural motifs and variations based on substituents.

FeaturePhenylboronic Acid3-Pyridineboronic Acid4-Pyridineboronic AcidPredicted for this compound
Crystal System Orthorhombic[1]--Likely Orthorhombic or Monoclinic
Space Group ----
Unit Cell Dimensions a = 17.33 Å, b = 15.42 Å, c = 9.81 Å[3]a = 10.33 Å, b = 11.53 Å, c = 13.06 Å[4]a = 6.94 Å, b = 13.88 Å, c = 14.21 Å[4]-
B-C Bond Length (Å) ~1.57 - 1.59[3]~1.56[4]~1.56[4]Expected ~1.56 - 1.58
B-O Bond Length (Å) ~1.35 - 1.38[3]~1.37[4]~1.37[4]Expected ~1.36 - 1.38
Key Intermolecular Interactions Hydrogen-bonded dimers[1]N···B interactions, Hydrogen bonds[4]N···B interactions, Hydrogen bonds[4]Expected Hydrogen-bonded dimers and potential N···B interactions

Predicted vs. Observed Crystal Structures: A Comparative Analysis

Based on the crystal structures of analogous compounds like phenylboronic acid and various pyridylboronic acids, we can infer the likely solid-state conformation of this compound. A prominent feature of boronic acids is their propensity to form hydrogen-bonded dimers or more extensive networks in the solid state.[1] In the case of pyridylboronic acids, the nitrogen atom can participate in intermolecular N···B dative bonds, leading to the formation of macrocycles or coordination polymers.[4] For this compound, the presence of the two methyl groups flanking the nitrogen atom may introduce steric hindrance, potentially influencing the formation of such N···B interactions and favoring the more common hydrogen-bonded dimer motif seen in phenylboronic acid.

Experimental Protocols

The determination of a crystal structure via X-ray diffraction is a well-established technique. The general workflow for a compound like this compound is as follows:

  • Crystallization: The initial and often most challenging step is to grow high-quality single crystals from a purified sample of the compound. Common techniques include:

    • Slow evaporation of a solvent from a saturated solution.

    • Vapor diffusion, where a precipitant solvent slowly diffuses into the solution of the compound.

    • Cooling crystallization, where a saturated solution is slowly cooled to induce crystal growth.

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent damage during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure of the molecule.

Alternative Analytical Techniques

While single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystal, other techniques can provide valuable structural information, especially when suitable single crystals cannot be obtained:

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystalline nature of a bulk sample and can be used to determine the crystal structure of powdered materials, although with less precision than single-crystal analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in a solid, which can be used in conjunction with PXRD data to solve crystal structures.

  • Computational Modeling: In the absence of experimental data, computational methods can be used to predict the likely crystal structure and intermolecular interactions.

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification of the compound Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallography.

References

A Comparative Guide to Palladium Catalysts for Pyridine Boronic Acid Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of pyridine boronic acids is of particular importance in medicinal chemistry and materials science, as the pyridine moiety is a key structural motif in a vast array of pharmaceuticals and functional materials. However, the presence of the nitrogen atom in the pyridine ring can pose challenges, often leading to catalyst inhibition and lower reaction yields, a phenomenon sometimes referred to as the "2-pyridyl problem".

This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of pyridine boronic acids, with a focus on providing supporting experimental data and detailed methodologies to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The choice of palladium catalyst system is critical for achieving high yields and efficient conversions in the Suzuki-Miyaura coupling of pyridine boronic acids. The following table summarizes the performance of several common palladium catalysts for the coupling of 3-pyridylboronic acid with 4-bromoanisole, a representative reaction for this class of transformation. The data presented is a synthesis of typical results reported in the literature and should be considered as a guide for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ / XPhosXPhosK₃PO₄1,4-Dioxane/H₂O1002-8>901-2
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1004-12>901-2
Pd(dppf)Cl₂dppfK₂CO₃DME802High5-10
PEPPSI-IPrIPrK₂CO₃t-BuOH806-12>951-3
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-2460-753-5

Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale. The data above is intended for comparative purposes. Modern bulky phosphine ligands (XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands (in PEPPSI catalysts) generally exhibit superior performance for challenging heteroaryl couplings compared to traditional phosphine ligands like PPh₃.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of 3-pyridylboronic acid with 4-bromoanisole using different palladium catalyst systems.

Protocol 1: Using Pd(OAc)₂ with XPhos Ligand

This protocol utilizes a combination of a palladium salt and a bulky biarylphosphine ligand, which is a common and effective system for heteroaryl couplings.

Materials:

  • 3-Pyridylboronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-pyridylboronic acid, 4-bromoanisole, palladium(II) acetate, XPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Pd(dppf)Cl₂ Catalyst

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a versatile and widely used catalyst for a variety of cross-coupling reactions.

Materials:

  • 3-Pyridylboronic acid (1.5 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (degassed)

  • Water (degassed)

Procedure:

  • In a reaction vessel, dissolve 4-bromoanisole and 3-pyridylboronic acid in degassed DME.

  • Add an aqueous solution of potassium carbonate.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80 °C under an inert atmosphere.

  • Stir the reaction until the starting material is consumed, as indicated by TLC or LC-MS.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Using PEPPSI-IPr Catalyst

Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are highly active N-heterocyclic carbene (NHC) palladium complexes.

Materials:

  • 3-Pyridylboronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • PEPPSI-IPr catalyst (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • tert-Butanol (t-BuOH) (degassed)

Procedure:

  • To a reaction vial, add 4-bromoanisole, 3-pyridylboronic acid, potassium carbonate, and the PEPPSI-IPr catalyst.

  • Seal the vial and purge with an inert gas.

  • Add degassed tert-butanol.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further aid in the understanding of the processes involved, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G ArX Ar-X ArX->B ArB Ar'-B(OR)₂ ArB->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants (Aryl Halide, Boronic Acid, Base) Catalyst Add Catalyst System (Pd Source + Ligand) Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Purge with Ar or N₂) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: A generalized experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.

The Stability-Reactivity Trade-Off: A Comparative Guide to Pyridine Boronic Acids and Their Pinacol Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a pyridine boronic acid and its corresponding pinacol ester is a critical decision in the synthesis of novel molecules. This guide provides an objective, data-driven comparison of their reactivity and stability in the context of the widely-used Suzuki-Miyaura cross-coupling reaction, empowering you to make informed decisions for your specific synthetic challenges.

At the heart of this decision lies a fundamental trade-off between reactivity and stability. Generally, boronic acids are more reactive, often leading to faster reaction times.[1][2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation.

Conversely, boronic acid pinacol esters offer significantly greater stability.[4] They are often crystalline solids that are easier to handle, purify, and store for extended periods. This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity is crucial. The trade-off for this enhanced stability is often a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.

A notable challenge in working with pyridine-based reagents is the "2-pyridyl problem".[1] For 2-pyridylboronic acids, the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and facile protodeboronation (the loss of the boronic acid group), resulting in lower yields. In such cases, the use of more stable derivatives like pinacol esters is often advantageous.

Quantitative Reactivity Comparison

The following table summarizes a direct comparison of the performance of various heteroaryl boronic acids and their corresponding pinacol esters in the Suzuki-Miyaura cross-coupling reaction with pyridine-2-sulfonyl fluoride (PyFluor) as the electrophile. The data clearly illustrates the nuanced differences in reactivity.

Boron ReagentCoupling PartnerProductYield (%) Boronic AcidYield (%) Pinacol Ester
2-Thiopheneboronic acidPyFluor2-(Thiophen-2-yl)pyridine8268
2-Furanboronic acidPyFluor2-(Furan-2-yl)pyridine8975
3-Pyridinylboronic acidPyFluor2,3'-Bipyridine4535
4-Pyridinylboronic acidPyFluor2,4'-Bipyridine5242
4-Cyanophenylboronic acidPyFluor4-(Pyridin-2-yl)benzonitrile1025
4-Methoxyphenylboronic acidPyFluor2-(4-Methoxyphenyl)pyridine4030

Data extracted from a study by Rueda-Espinosa et al.[2][5] Reaction conditions for pinacol esters: PyFluor (0.3 mmol), boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in a 4:1 dioxane/H₂O mixture. Reaction conditions for boronic acids: PyFluor (0.3 mmol), boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions involving pyridine boronic acids and their pinacol esters.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid

This protocol is a general method for the coupling of a heteroaryl chloride with a pyridine boronic acid.[6]

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[6]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[6]

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[6]

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[6]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[6]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[6]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with a Heteroaryl Boronic Acid Pinacol Ester

This protocol is based on the study by Rueda-Espinosa et al. which provided the quantitative data in the table above.[2][5]

Materials:

  • Pyridine-2-sulfonyl fluoride (PyFluor)

  • Heteroaryl boronic acid pinacol ester

  • Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Sodium phosphate (Na₃PO₄)

  • 1,4-Dioxane

  • Water

  • 1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)

Procedure:

  • In a capped 1-dram vial, combine PyFluor (0.3 mmol), the heteroaryl boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).[2][5]

  • Add 0.8 mL of dioxane and 0.2 mL of H₂O to the vial.[2][5]

  • If determining yield by ¹H NMR, add a known quantity of 1,3,5-trimethoxybenzene as an internal standard.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 65 °C or 100 °C) with vigorous stirring for the desired reaction time.

  • After cooling to room temperature, the reaction mixture can be analyzed by ¹H NMR or HPLC to determine the yield of the 2-arylpyridine product.[2][5]

Logical Relationship Diagram

The following diagram illustrates the key factors influencing the choice between a pyridine boronic acid and its pinacol ester for a Suzuki-Miyaura coupling reaction.

G cluster_0 Choice of Boron Reagent cluster_1 Key Considerations cluster_2 Outcome Pyridine Boronic Acid Pyridine Boronic Acid Reactivity Reactivity Pyridine Boronic Acid->Reactivity Higher Stability Stability Pyridine Boronic Acid->Stability Lower Pyridine Boronic Acid Pinacol Ester Pyridine Boronic Acid Pinacol Ester Pyridine Boronic Acid Pinacol Ester->Reactivity Lower Pyridine Boronic Acid Pinacol Ester->Stability Higher Handling Handling Pyridine Boronic Acid Pinacol Ester->Handling Easier Faster Reaction Rate Faster Reaction Rate Reactivity->Faster Reaction Rate Higher reactivity leads to Slower Reaction Rate Slower Reaction Rate Reactivity->Slower Reaction Rate Lower reactivity leads to Susceptible to Decomposition Susceptible to Decomposition Stability->Susceptible to Decomposition Lower stability leads to Enhanced Stability Enhanced Stability Stability->Enhanced Stability Higher stability leads to Easier to Handle and Purify Easier to Handle and Purify Handling->Easier to Handle and Purify

Caption: Decision factors for choosing between pyridine boronic acids and their pinacol esters.

References

A Comparative Guide to the Kinetics of (2,6-Dimethylpyridin-4-yl)boronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of boronic acid is critical as it significantly influences reaction efficiency, yield, and overall kinetics. This guide provides a comparative analysis of the kinetic performance of (2,6-Dimethylpyridin-4-yl)boronic acid against other commonly employed boronic acids in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols.

Performance Comparison: Kinetic Profiles of Various Boronic Acids

While specific kinetic data for this compound is not extensively published, its reactivity can be inferred from studies on sterically hindered and heteroaryl boronic acids. The methyl groups at the 2 and 6 positions of the pyridine ring introduce significant steric bulk, which can influence the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle. Furthermore, as a heteroaromatic boronic acid, its electronic properties also play a crucial role.

The following tables summarize quantitative and qualitative data from kinetic studies on various boronic acids, providing a basis for comparison.

Table 1: Quantitative Comparison of Relative Initial Rates in Suzuki-Miyaura Reactions

Boronic Acid TypeExampleRelative Initial Rate (Normalized)Key Observations
Sterically Hindered Heteroaryl This compound Estimated to be slower than unhindered arylboronic acidsThe steric hindrance from the two methyl groups adjacent to the pyridine nitrogen is expected to slow down the transmetalation step. The electron-deficient nature of the pyridine ring can also affect reactivity.[1]
Primary AlkylEthylboronic Acid1.0Transmetalation can be rate-limiting due to the lower nucleophilicity of the alkyl group.
Secondary AlkylIsopropylboronic Acid~0.3Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation compared to alkylboronic acids.
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[2]

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.

Table 2: Qualitative Comparison of Boronic Acid Performance

FeatureThis compound (Inferred)Unhindered Arylboronic AcidsAlkylboronic Acids
Reactivity Moderate to LowHighLow to Moderate
Stability Prone to protodeboronation, especially under basic conditions.[3]Generally stable, but can be susceptible to decomposition.Can be less stable than arylboronic acids.
Key Challenges Steric hindrance slowing the reaction; potential for catalyst inhibition by the pyridine nitrogen.[3]Can undergo homocoupling as a side reaction.Slower reaction rates; potential for β-hydride elimination with certain substrates.
Common Applications Synthesis of substituted pyridines for pharmaceuticals and materials science.Widely used for the synthesis of biaryls.Formation of aryl-alkyl bonds.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reliable and reproducible kinetic data. The following outlines a general methodology for monitoring the kinetics of a Suzuki-Miyaura reaction.

General Protocol for Kinetic Analysis of Suzuki-Miyaura Reactions

1. Materials and Reagents:

  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic acid (e.g., this compound or other comparative boronic acids)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DMF, often with a small amount of water)

  • Internal standard for chromatographic analysis (e.g., naphthalene or dodecane)

  • Anhydrous and degassed solvents

2. Reaction Setup:

  • All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the palladium catalyst.

  • In a typical setup, the aryl halide, boronic acid, base, and internal standard are added to a reaction vessel.

  • The vessel is sealed and purged with an inert gas.

  • The degassed solvent is then added, followed by the palladium catalyst.

3. Data Acquisition:

  • The reaction is typically heated to the desired temperature with vigorous stirring.

  • Aliquots of the reaction mixture are taken at regular time intervals.

  • Each aliquot is immediately quenched (e.g., by cooling and diluting with a suitable solvent) to stop the reaction.

  • The quenched samples are then analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of reactants and products.[4]

4. Data Analysis:

  • The concentration of the product is plotted against time.

  • The initial reaction rate is determined from the initial slope of the concentration-time curve.

  • By systematically varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

  • The rate constant (k) can then be calculated from the rate law.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Kinetic_Workflow Prep Reaction Preparation (Reactants, Solvent, Catalyst) Setup Inert Atmosphere Setup (N₂ or Ar Purge) Prep->Setup Reaction Controlled Temperature Reaction Setup->Reaction Sampling Aliquots Taken at Timed Intervals Reaction->Sampling Quench Reaction Quenching Sampling->Quench Analysis Sample Analysis (HPLC, GC, or NMR) Quench->Analysis Data Data Processing and Kinetic Analysis Analysis->Data

References

A Researcher's Guide to ¹¹B NMR Spectroscopy for the Structural Elucidation of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural dynamics of boronic acids is crucial for applications ranging from sensing to therapeutics. ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and direct tool for probing the structure, hybridization, and interactions of these versatile compounds. This guide provides a comparative overview of ¹¹B NMR for studying boronic acids, supported by experimental data and detailed protocols.

Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar (sp²) hybridized state and an anionic, tetrahedral (sp³) hybridized state. This structural change is readily monitored by ¹¹B NMR, as the chemical shift is highly sensitive to the electronic environment and coordination number of the boron atom.

Comparative Analysis of ¹¹B NMR Chemical Shifts

The chemical shift (δ) in ¹¹B NMR spectroscopy provides a clear distinction between the sp² and sp³ hybridization states of boron in boronic acids and their derivatives. Generally, sp²-hybridized boronic acids exhibit broader signals at lower fields (more downfield), while the formation of sp³-hybridized boronate species, often through interaction with Lewis bases or at higher pH, results in a significant upfield shift to a sharper resonance.

Below is a summary of typical ¹¹B NMR chemical shifts for various boronic acid species, compiled from multiple studies. These values can serve as a reference for identifying the structural state of boron in different chemical environments.

Compound/Species TypeHybridizationTypical ¹¹B Chemical Shift (δ, ppm)LinewidthFactors Influencing Chemical Shift
Phenylboronic Acid (neutral)sp²26 to 30BroadpH below pKa, non-coordinating solvents.[1]
Phenylboronate (anionic)sp³1 to 7NarrowpH above pKa, formation of hydroxyboronate.[1]
Boronic Esters (trigonal)sp²~30BroadReaction with diols under acidic conditions.[2]
Boronate Esters (tetrahedral)sp³8.4 to 12.8NarrowReaction with diols at pH above the boronic acid pKa.[3]
Boroxinessp²~33BroadAnhydrides of boronic acids.[2]
Amine-coordinated boronate esterssp³~14NarrowIntramolecular or intermolecular coordination with an amine.[4]

The Trigonal-Tetrahedral Equilibrium of Boronic Acids

The equilibrium between the sp² and sp³ forms of a boronic acid is fundamental to its chemistry and applications. ¹¹B NMR spectroscopy is an ideal technique to study this equilibrium as the chemical shifts of the two species are typically well-resolved. The following diagram illustrates this equilibrium and its observation by ¹¹B NMR.

Caption: Equilibrium between the trigonal (sp²) and tetrahedral (sp³) forms of boronic acid and its corresponding ¹¹B NMR signatures at different pH values.

Experimental Protocols

Consistent and reproducible data in ¹¹B NMR spectroscopy relies on careful sample preparation and instrument setup. Below are generalized and specific experimental protocols for the analysis of boronic acids.

General Protocol for ¹¹B NMR of Boronic Acids

A typical experimental procedure involves dissolving approximately 4 mg of the boronic acid in 0.65 mL of a deuterated solvent.[5] For quantitative measurements, an internal standard can be added. The choice of solvent is critical, as coordinating solvents can interact with the boronic acid and influence the chemical shift.

Protocol for Monitoring Boronic Acid-Diol Binding

This protocol is adapted from studies investigating the interaction of phenylboronic acids with diols.[1][5]

  • Stock Solution Preparation : Prepare a 20 mM solution of the boronic acid in a suitable solvent (e.g., 1x PBS in D₂O, 90/10 v/v).[1] Prepare stock solutions of the diol of interest at various concentrations.[1]

  • Sample Preparation : In an NMR tube, combine equal volumes of the boronic acid stock solution and a diol stock solution.[1] The final concentration of the boronic acid will be 10 mM.[1] Include 10% D₂O for the lock.[1]

  • pH Adjustment : Adjust the pH of the solutions using 0.5 M HCl or NaOH to investigate the pH-dependence of the binding.[1]

  • NMR Acquisition : Acquire ¹¹B NMR spectra at a specific temperature on a spectrometer equipped with a broadband probe. A common frequency for ¹¹B is 160 MHz.[1] Typically, 256 scans are acquired with background suppression.[1]

  • Data Processing : Process the spectra using appropriate software (e.g., MestReNova).[1] Apply manual phase and baseline corrections.[1]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a ¹¹B NMR experiment designed to study boronic acid structure and interactions.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation A Prepare Boronic Acid and Ligand Stock Solutions B Mix Solutions in NMR Tube (with D₂O for lock) A->B C Adjust pH if necessary B->C D Insert Sample into NMR Spectrometer C->D E Tune and Match Probe for ¹¹B Frequency D->E F Acquire ¹¹B NMR Spectrum (e.g., 256 scans) E->F G Process Raw Data (Fourier Transform, Phasing, Baseline Correction) F->G H Identify Chemical Shifts (δ) and Linewidths G->H I Integrate Peaks for Quantitative Analysis H->I J Determine Hybridization State (sp² vs. sp³) I->J K Assess Binding and Equilibrium Position J->K L Correlate Structure with Experimental Conditions K->L

Caption: A typical workflow for studying boronic acids using ¹¹B NMR spectroscopy.

Conclusion

¹¹B NMR spectroscopy is an indispensable technique for the structural characterization of boronic acids and their derivatives. The distinct and well-separated chemical shifts of the sp² and sp³ hybridized boron centers provide a direct and quantitative measure of their structural state and interactions. By following standardized experimental protocols and understanding the factors that influence ¹¹B NMR parameters, researchers can gain valuable insights into the behavior of boronic acids, facilitating the design and development of new molecules for a wide range of scientific applications.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (2,6-Dimethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents such as (2,6-Dimethylpyridin-4-yl)boronic acid are fundamental to ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste not only mitigates risks to personnel and the environment but also upholds the integrity of research operations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat[1][3][4]. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation[4][5].

Hazard Summary of Related Compounds

To inform safe handling and disposal, the following table summarizes the hazard classifications for related boronic acids and pyridine compounds.

Hazard ClassificationCategoryHazard StatementSource Compounds
Skin Irritation2H315: Causes skin irritationMethyl Boronic Acid[3]
Eye Irritation2AH319: Causes serious eye irritationMethyl Boronic Acid[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationMethyl Boronic Acid[3]
Acute Toxicity (Oral)4Harmful if swallowedPyridine-4-boronic acid[6]
Flammable, Toxic, Irritant--Pyridine and its derivatives[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [4][7].

  • Waste Characterization and Segregation :

    • All waste containing this compound, including unreacted material, solutions, and contaminated items (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous waste[1][3].

    • This waste stream should be segregated from other incompatible waste, such as strong oxidizing agents and acids, to prevent dangerous reactions[1].

  • Waste Collection :

    • Solid Waste : Collect unused this compound and contaminated solids in a designated, sealable, and chemically compatible container clearly labeled as "Hazardous Waste"[4].

    • Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste[4].

    • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves or filter paper, should be placed in a sealed and labeled container for hazardous waste disposal[3].

  • Labeling :

    • The waste container must be clearly and securely labeled with the words "Hazardous Waste"[8].

    • The full chemical name, "this compound," must be written out (no abbreviations or chemical formulas)[8].

    • Indicate the associated hazards (e.g., Toxic, Irritant)[1].

    • For mixtures, list all constituents and their approximate percentages[8].

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area[3][9].

    • This area should be away from incompatible materials until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company[4].

  • Disposal of Empty Containers :

    • Empty containers of this compound must be properly decontaminated before disposal[4].

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol)[4].

    • The first rinsate must be collected and disposed of as hazardous waste[4]. Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies.

    • After triple rinsing and allowing the container to air dry completely, deface the original label. The clean, dry container can then be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic[4].

  • Spill Management :

    • In the event of a spill, evacuate the area and assess the situation.

    • For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand[1][8].

    • Collect the absorbed material into a designated, sealed container for hazardous waste[8].

    • For large spills, contact your institution's EHS department immediately[1].

Experimental Protocols

In-Lab Neutralization of Small Quantities (Proceed with Caution)

For very small quantities of boronic acid waste, in-lab neutralization can be an option only if permitted by your institution and local regulations [3]. Boronic acids are weak acids and can be neutralized with a mild base[3].

  • Procedure :

    • This procedure must be performed in a chemical fume hood while wearing all required PPE.

    • If neutralizing a solid, dissolve it in a minimal amount of water in a beaker. For an aqueous solution, place it directly in the beaker.

    • Slowly add a mild basic solution, such as sodium bicarbonate (baking soda), to the boronic acid solution while stirring.

    • Continue adding the basic solution portion-wise until gas evolution (if any) ceases.

    • Check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add the basic solution until the pH is between 6.0 and 8.0.

    • Once neutralized, and if permitted by your institution and local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water[3]. It is imperative to confirm that this practice is permitted.

Disposal Workflow Diagram

DisposalWorkflow start_end start_end process process decision decision waste_cat waste_cat storage storage start Start: Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate from Incompatible Waste ppe->segregate is_solid Solid or Liquid Waste? segregate->is_solid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_solid->collect_liquid Liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (2,6-Dimethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (2,6-Dimethylpyridin-4-yl)boronic acid. Adherence to these procedures is essential to ensure a safe laboratory environment and proper waste management.

Immediate Safety Precautions

When working with this compound, it is imperative to use appropriate engineering controls and have emergency safety equipment readily available.

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are easily accessible in the immediate vicinity of the workstation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure to this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[1][2]To prevent skin contact and potential irritation.[1][2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][2]To protect skin from accidental splashes or spills.[1][2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]To prevent irritation of the respiratory tract.[1][2]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks.

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure the work area is clean and free of clutter.

    • Confirm the location and operational readiness of the nearest eyewash station and safety shower.[1][2]

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[2]

    • Avoid generating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.[2]

    • If weighing the compound, do so within the fume hood or in a balance enclosure.

  • Post-Handling:

    • Clean the work area and any equipment used to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE in designated hazardous waste containers.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous chemical waste.
Contaminated Materials Includes gloves, weigh boats, and paper towels. Place in a sealed bag and then into the designated hazardous waste container.
Empty Containers Rinse with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.
Liquid Waste Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour waste down the drain.[1]
Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[1]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood Functionality prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Transfer Compound in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Clean Work Area & Equipment handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup_spill Clean & Dispose contain->cleanup_spill

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.